3-(3,5-Dimethylisoxazol-4-YL)propan-1-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-6-8(4-3-5-9)7(2)11-10-6/h3-5,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEBWEMWWZLONV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585891 | |
| Record name | 3-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771572-98-6 | |
| Record name | 3-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(dimethyl-1,2-oxazol-4-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The 3,5-Dimethylisoxazole Scaffold - A Privileged Core in Modern Drug Discovery
An In-Depth Technical Guide to the Biological Activities of 3,5-Dimethylisoxazole Derivatives
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its status as a "privileged structure." Among its many isomers, the 3,5-dimethylisoxazole moiety has emerged as a particularly versatile and potent pharmacophore. Its true strength lies in its function as a bioisostere, most notably as an effective mimic for the acetylated lysine (KAc) side chain.[1][2] This mimicry allows molecules incorporating this scaffold to interact with bromodomains, a class of epigenetic reader proteins, making them powerful tools for modulating gene expression.
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the diverse biological activities of 3,5-dimethylisoxazole derivatives. We will delve into their primary role as anticancer agents, explore their anti-inflammatory and antimicrobial potential, and touch upon other activities, grounding the discussion in mechanistic insights, robust experimental data, and actionable protocols.
Chapter 1: Anticancer Activity - Targeting Epigenetic Regulation
The most significant therapeutic application of 3,5-dimethylisoxazole derivatives to date is in oncology, where they have been expertly engineered as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins.
Mechanism of Action: Potent Inhibition of BET Bromodomains
The BET family of proteins—comprising BRD2, BRD3, BRD4, and the testis-specific BRDT—are fundamental epigenetic regulators.[3] They act as "readers" of the histone code by recognizing and binding to acetylated lysine residues on histone tails. This interaction recruits transcriptional machinery to specific gene promoters, driving the expression of key oncogenes. BRD4, in particular, is a master regulator of proto-oncogenes such as c-MYC, whose overexpression is a hallmark of numerous hematological malignancies and solid tumors.[3][4]
The 3,5-dimethylisoxazole core serves as a highly effective structural mimic of the acetylated lysine residue that BET bromodomains are evolved to recognize.[1][2] The isoxazole's oxygen and nitrogen atoms form critical hydrogen bonds within the KAc-binding pocket, while the flanking methyl groups provide steric features that enhance binding affinity. By competitively occupying this pocket, these derivatives displace BRD4 from chromatin, leading to the transcriptional repression of oncogenes like c-MYC, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[4][5]
Protocol 1: Western Blot for c-MYC Downregulation
This protocol describes a method to validate that the anti-proliferative effect of a 3,5-dimethylisoxazole derivative is mediated through on-target BRD4 inhibition by measuring the levels of the downstream protein c-MYC.
-
Cell Culture and Treatment:
-
Seed MV4-11 or HL-60 cells (known to be sensitive to BET inhibition) in 6-well plates at a density of 0.5 x 10^6 cells/mL.
-
Allow cells to acclimate for 24 hours.
-
Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the cellular IC50) and a vehicle control (e.g., 0.1% DMSO) for a defined period (e.g., 6-24 hours). A known BET inhibitor (e.g., JQ1) should be used as a positive control.
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Separate proteins by size on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against c-MYC overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the c-MYC signal to the loading control signal. A dose-dependent decrease in normalized c-MYC levels validates on-target activity. [4]
-
Alternative Anticancer Mechanisms
While BET inhibition is the most prominent anticancer strategy for this scaffold, some isoxazole derivatives also exhibit activity through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. [6]Overproduction of prostaglandins and leukotrienes by these enzymes can promote inflammation and carcinogenesis. Certain 3,5-disubstituted isoxazoles have shown significant inhibitory activity against COX-2 and LOX, leading to reduced tumor growth and angiogenesis in preclinical models. [6]
Chapter 2: Anti-inflammatory Activity
The link between inflammation and diseases like cancer is well-established. The ability of 3,5-dimethylisoxazole derivatives to modulate inflammatory pathways highlights their broader therapeutic potential.
Mechanism via COX/LOX Inhibition
The primary anti-inflammatory mechanism for certain isoxazole derivatives is the inhibition of enzymes in the arachidonic acid cascade. [6]Arachidonic acid, released from cell membranes, is metabolized by two main enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins, and the lipoxygenase (LOX) pathway, which produces leukotrienes. These eicosanoids are potent inflammatory mediators. By inhibiting COX-2 and LOX, isoxazole derivatives can effectively reduce the production of these pro-inflammatory molecules.
Chapter 3: Broadening the Scope - Other Biological Activities
Beyond cancer and inflammation, the versatile 3,5-dimethylisoxazole scaffold has been explored for a range of other therapeutic and commercial applications.
Antimicrobial Effects
Several studies have reported on the synthesis and evaluation of isoxazole derivatives as antimicrobial agents. [7]Some 3,5-diaryl isoxazole compounds have demonstrated notable activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria, as well as various fungal strains. [7][8]The mechanism is often linked to the disruption of microbial cellular processes, though it is generally less defined than the anticancer mechanisms.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi) to achieve a range of final concentrations.
-
Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard, diluted to a final concentration of ~5 x 10^5 CFU/mL in the wells).
-
-
Inoculation and Incubation:
-
Add the microbial inoculum to each well containing the diluted compound.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
-
Reading and Interpretation:
-
Visually inspect the wells for turbidity (microbial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth. An indicator dye like resazurin can be added to aid visualization (blue = no growth, pink = growth).
-
CNS-Related and Agrochemical Activities
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Anticonvulsant Activity: Isoxazole-containing compounds have been evaluated for anticonvulsant properties in standard animal models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests, showing potential for development as antiepileptic agents. [9]* Neuroprotective Effects: Preliminary research suggests some derivatives may offer neuroprotection, potentially through antioxidant mechanisms that combat oxidative stress, a key factor in neurodegenerative diseases. [10][11]* Agrochemical Applications: The isoxazole core is present in several commercial pesticides. Derivatives have been investigated and have shown promising herbicidal and insecticidal activities, targeting biological pathways specific to plants or insects. [12][13][14]
Conclusion and Future Directions
The 3,5-dimethylisoxazole scaffold is a validated and highly druggable pharmacophore with a remarkable breadth of biological activity. Its role as a potent class of BET inhibitor has positioned it at the forefront of epigenetic-based cancer therapy. The continued exploration of its anti-inflammatory, antimicrobial, and CNS-active properties further underscores its versatility.
Future research will likely focus on several key areas:
-
Improving Selectivity: Designing inhibitors that can selectively target individual BET family members or even specific bromodomains within a single protein to fine-tune therapeutic effects and reduce off-target toxicities.
-
Novel Drug Modalities: Incorporating the 3,5-dimethylisoxazole warhead into novel therapeutic platforms, such as PROTACs (PROteolysis TArgeting Chimeras), to achieve targeted protein degradation instead of just inhibition.
-
Exploring New Targets: Leveraging the scaffold's unique chemical properties to design inhibitors for other acetyl-lysine binding proteins beyond the BET family, opening up new therapeutic avenues.
As our understanding of complex biological pathways deepens, the 3,5-dimethylisoxazole core is poised to remain a valuable and enduring tool in the development of next-generation therapeutics.
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Kim, J., et al. (2009). Synthesis and Herbicidal Activities of 5-Benzyloxymethyl-3-(thiophen-5-yl)-1,2-isoxazoline and Their Related Derivatives. Journal of the Korean Chemical Society, 53(4), 450-455. [Link]
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Al-Ostath, A., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Polycyclic Aromatic Compounds, 1-25. [Link]
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An In-Depth Technical Guide to the In Vitro Stability of 3-(3,5-Dimethylisoxazol-4-YL)propan-1-amine
Foreword: The Imperative of Stability in Drug Discovery
For the researcher, scientist, and drug development professional, the journey from a promising molecule to a viable therapeutic is paved with rigorous evaluation. A candidate's efficacy is but one part of a complex equation; its stability—the ability to remain intact and potent from synthesis to administration—is a critical determinant of its ultimate success. This guide provides an in-depth technical exploration of the in vitro stability of 3-(3,5-Dimethylisoxazol-4-YL)propan-1-amine, a molecule featuring a substituted isoxazole ring and a primary amine side chain. By dissecting the inherent chemical liabilities of these functional groups and outlining a robust, self-validating experimental framework, this document aims to equip researchers with the foundational knowledge to confidently assess and interpret the stability profile of this and similar chemical entities.
Molecular Architecture and Inherent Stability Considerations
The structure of this compound presents two key areas of interest for stability assessment: the 3,5-dimethylisoxazole ring and the propan-1-amine tail. Understanding the chemistry of these moieties is paramount to designing meaningful stability studies.
-
The Isoxazole Core: The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. While generally stable, the N-O bond can be susceptible to cleavage under certain conditions. Studies on related isoxazole-containing compounds, such as the drug leflunomide, have demonstrated that the isoxazole ring can undergo base-catalyzed hydrolysis, leading to ring opening. This degradation is both pH and temperature-dependent, with increased instability observed at higher pH and temperatures.[1] Furthermore, the metabolism of isoxazole-containing compounds can sometimes lead to the formation of reactive metabolites, a consideration for later-stage development.[2] However, it's also noteworthy that the 3,5-dimethylisoxazole motif has been incorporated into drug candidates specifically for its favorable metabolic stability profile in certain contexts.[3]
-
The Propan-1-amine Side Chain: The primary amine of the propan-1-amine side chain is a potential site for oxidative degradation.[4][5] This can be influenced by the presence of oxygen, metal ions, and light. The basic nature of the amine also means it will be protonated at physiological pH, which can influence its reactivity and interactions.
Designing a Comprehensive In Vitro Stability Program
A robust in vitro stability program should be designed to probe the potential degradation pathways of this compound under various conditions that simulate physiological and storage environments. The following sections outline key experimental protocols, grounded in regulatory expectations from bodies like the FDA and EMA.[6][7][8]
Physicochemical Characterization
A foundational understanding of the molecule's physicochemical properties is essential for designing and interpreting stability studies.
| Property | Significance for Stability | Expected Characteristic for this compound |
| pKa | Determines the ionization state at different pH values, influencing solubility and reactivity. | The primary amine will have a pKa in the basic range (typically 9-10), and the isoxazole ring may have a weakly basic nitrogen. |
| LogP/LogD | Indicates the lipophilicity of the compound, which can affect its distribution in multiphasic stability assay systems. | The presence of the amine and isoxazole ring suggests a degree of polarity. |
| Aqueous Solubility | Crucial for ensuring the compound remains in solution throughout the duration of the stability assays. | The hydrochloride salt form is expected to have good aqueous solubility.[9] |
Chemical Stability Assessment
This involves evaluating the intrinsic stability of the molecule in various aqueous environments.
Causality: To determine the susceptibility of the isoxazole ring to hydrolysis and to assess the overall stability of the compound across a physiologically relevant pH range.
Protocol:
-
Buffer Preparation: Prepare a series of buffers covering a pH range from acidic to basic (e.g., pH 1.2, 4.5, 7.4, and 9.0).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, Methanol) and spike it into each buffer to a final concentration of 1-10 µM.
-
Incubation: Incubate the samples at a controlled temperature (e.g., 37°C) for a defined period (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Analysis: At each time point, quench the reaction (e.g., by adding an equal volume of cold acetonitrile) and analyze the remaining concentration of the parent compound by a validated analytical method, such as HPLC-UV or LC-MS/MS.[10][11]
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each pH. Calculate the half-life (t½) at each pH.
Self-Validation: The inclusion of a t=0 time point serves as the baseline (100%) for each condition, controlling for any immediate degradation upon addition to the buffer. The use of a validated, stability-indicating analytical method is crucial to ensure that the parent compound is distinguished from any degradants.
Diagram: pH Stability Experimental Workflow
Caption: Workflow for determining pH-dependent stability.
Causality: To identify potential degradation products and pathways under stress conditions (oxidative, photolytic, and thermal). This helps in developing a stability-indicating analytical method.
Protocol:
-
Oxidative Stress: Treat a solution of the compound with a mild oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Photostability: Expose a solution of the compound to a controlled light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be protected from light.
-
Thermal Stress: Incubate solutions of the compound at elevated temperatures (e.g., 50°C, 70°C) in both neutral and acidic/basic conditions.
-
Analysis: Analyze the stressed samples at various time points using LC-MS/MS to identify and characterize any degradation products.
Self-Validation: Comparing the chromatograms of the stressed samples with the unstressed control allows for the clear identification of degradation peaks. The mass spectrometry data provides structural information about the degradants.
Metabolic Stability Assessment
This evaluates the susceptibility of the compound to metabolism by liver enzymes, a primary route of drug clearance.
Causality: To determine the rate of phase I metabolism, which often involves oxidation reactions catalyzed by cytochrome P450 enzymes. Both the isoxazole ring and the alkyl amine can be sites of metabolism.
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (from human, rat, or other relevant species), NADPH (a necessary cofactor), and buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound (final concentration typically 1 µM).
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear portion of this plot is the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Self-Validation: The t=0 sample represents 100% of the initial compound concentration. A control incubation without NADPH should be run in parallel to account for any non-enzymatic degradation. A positive control compound with known metabolic properties (e.g., testosterone, verapamil) should also be included to verify the activity of the microsomes.
Diagram: Microsomal Stability Assay Workflow
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An In-Depth Technical Guide to the Mechanism of Action of 3-(3,5-Dimethylisoxazol-4-YL)propan-1-amine as a Positive Allosteric Modulator of the α7 Nicotinic Acetylcholine Receptor
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Advanced Neuropharmacology Division
Executive Summary
This document provides a comprehensive technical overview of the mechanism of action for the compound 3-(3,5-Dimethylisoxazol-4-YL)propan-1-amine. This small molecule functions as a potent and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR). Allosteric modulation represents a sophisticated therapeutic strategy, offering the potential for enhanced receptor selectivity and a more refined physiological response compared to traditional orthosteric agonists.[1][2] This guide will elucidate the molecular interactions, downstream signaling consequences, and critical experimental methodologies required to characterize the activity of this compound, thereby providing a foundational framework for its investigation in preclinical and translational research.
Introduction: The α7 Nicotinic Acetylcholine Receptor as a Therapeutic Target
The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel composed of five identical α7 subunits, forming a homopentameric structure.[3][4] These receptors are abundantly expressed in key regions of the central nervous system (CNS), including the hippocampus and cerebral cortex, where they play a pivotal role in cognitive processes such as learning, memory, and attention.[3][5] The α7 nAChR is characterized by its high permeability to calcium ions (Ca²⁺) and its rapid activation and desensitization kinetics.[4]
Dysfunction in α7 nAChR signaling has been implicated in the pathophysiology of several neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[2][6] Consequently, enhancing the function of these receptors is a major focus of therapeutic development.[6][7] Positive allosteric modulators (PAMs) are of particular interest because they do not activate the receptor directly but instead bind to a distinct (allosteric) site, enhancing the receptor's response to the endogenous agonist, acetylcholine (ACh).[1][6] This approach offers several advantages, including the preservation of the temporal and spatial dynamics of natural neurotransmission and a reduced risk of receptor desensitization and toxicity that can be associated with persistent agonist stimulation.[1]
Core Mechanism of Action: Positive Allosteric Modulation
This compound acts as a quintessential PAM of the α7 nAChR. Its mechanism is not to initiate channel gating itself but to augment the gating process initiated by acetylcholine.
Molecular Interaction and Functional Consequences
A PAM binds to a topographically distinct site from the orthosteric site where acetylcholine binds. This interaction induces a conformational change in the receptor that results in one or more of the following effects:
-
Increased Agonist Potency: The receptor becomes more sensitive to acetylcholine, meaning a lower concentration of ACh is required to elicit a response.
-
Increased Efficacy: The maximum response elicited by a saturating concentration of acetylcholine is amplified. This often manifests as a larger ionic current through the channel.
-
Altered Desensitization Kinetics: A key feature of some α7 PAMs is their ability to slow the rate of receptor desensitization, thereby prolonging the duration of the channel opening in the continued presence of an agonist.[8]
PAMs for the α7 nAChR are often categorized into two types based on their effect on desensitization:
-
Type I PAMs: Increase agonist potency and peak current with minimal effect on the rapid desensitization rate.[6]
-
Type II PAMs: Markedly slow the desensitization kinetics, leading to a profoundly prolonged current in the presence of an agonist.[6]
The classification of this compound would be determined experimentally by evaluating its impact on the decay kinetics of acetylcholine-evoked currents.
Downstream Signaling Pathways
The potentiation of α7 nAChR function by this compound leads to an enhanced influx of Ca²⁺, a critical second messenger that initiates a cascade of intracellular signaling events.
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} enddot Figure 1: Simplified signaling cascade following α7 nAChR potentiation.
Key downstream pathways activated by enhanced α7 nAChR-mediated Ca²⁺ influx include:
-
CaMKII/IV Pathway: Calcium binds to calmodulin, activating calcium/calmodulin-dependent protein kinases (CaMKs), which are critical for synaptic plasticity.[9]
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and anti-apoptotic signaling.
-
Ras/MAPK Pathway: The mitogen-activated protein kinase (MAPK/ERK) pathway is also calcium-sensitive and plays a role in long-term potentiation and gene expression.[9]
-
CREB Phosphorylation: These upstream kinases converge on the transcription factor CREB (cAMP response element-binding protein).[9] Phosphorylation of CREB at Serine-133 leads to the recruitment of co-activators and initiates the transcription of genes involved in neuroprotection, synaptic plasticity, and cognitive function.[10][11]
Experimental Methodologies for Mechanistic Elucidation
To rigorously characterize the mechanism of action of this compound, a series of well-controlled experiments are required. The following protocols provide a validated framework for this investigation.
Functional Characterization using Two-Electrode Voltage Clamp (TEVC)
The gold-standard method for studying the function of ligand-gated ion channels is TEVC, typically using Xenopus laevis oocytes as a heterologous expression system.[12][13] This technique allows for the precise control of membrane potential while measuring the ionic currents flowing through the expressed receptors.[12][14]
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} enddot Figure 2: Workflow for Two-Electrode Voltage Clamp (TEVC) analysis.
Detailed Protocol: Two-Electrode Voltage Clamp (TEVC)
-
Oocyte Preparation: Surgically harvest oocytes from a mature female Xenopus laevis. Defolliculate the oocytes by enzymatic digestion (e.g., collagenase treatment).
-
cRNA Injection: Inject each oocyte with ~50 nL of cRNA encoding the human α7 nAChR subunit.
-
Incubation: Incubate the injected oocytes for 2-5 days at 16-18°C in Barth's solution supplemented with antibiotics to allow for receptor expression.
-
Electrode Preparation: Pull microelectrodes from borosilicate glass capillaries and backfill with 3 M KCl. The resistance should be 0.5-2.0 MΩ.
-
Recording:
-
Place a single oocyte in the recording chamber and perfuse with standard Ringer's solution.[15]
-
Carefully impale the oocyte with one voltage-sensing and one current-passing electrode.[15]
-
Using a TEVC amplifier, clamp the oocyte's membrane potential at a holding potential of -70 mV.[14]
-
Establish a baseline current.
-
Apply a saturating concentration of acetylcholine (e.g., 100 µM) for a short duration (2-5 seconds) and record the transient inward current.
-
Allow for a washout period until the baseline is re-established.
-
Pre-incubate the oocyte with this compound for 1-2 minutes.
-
Co-apply the same concentration of acetylcholine in the continued presence of the PAM and record the current.
-
-
Data Analysis: Compare the peak amplitude and decay time constant of the ACh-evoked current in the absence and presence of the PAM. Perform dose-response analysis to determine the PAM's EC₅₀ (the concentration at which it produces 50% of its maximal potentiation effect).
Downstream Pathway Activation via Western Blot
To confirm that the functional potentiation of the α7 nAChR translates to downstream signaling, Western blot analysis can be used to measure the phosphorylation status of key proteins like CREB.[10]
Detailed Protocol: Western Blot for pCREB
-
Cell Culture and Treatment:
-
Culture a relevant neuronal cell line (e.g., SH-SY5Y or PC12 cells) endogenously or exogenously expressing α7 nAChRs.
-
Starve the cells of serum for 4-6 hours prior to the experiment to reduce basal kinase activity.
-
Treat cell groups as follows: Vehicle control, ACh alone, PAM alone, and ACh + PAM. A typical stimulation time is 15-30 minutes.[11]
-
-
Lysis: Immediately after treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBS-T) for 1 hour at room temperature. Casein or BSA is often preferred over milk for phospho-antibodies to reduce background.[16]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated CREB (Ser-133).
-
Wash the membrane thoroughly with TBS-T.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped of the phospho-antibody and re-probed with an antibody that detects total CREB, ensuring that any observed changes are due to phosphorylation and not changes in total protein expression.[16]
Quantitative Data Summary
The following table structure should be used to summarize the key quantitative data obtained from the described experiments.
| Parameter | Value | Method |
| EC₅₀ for Potentiation | e.g., 1.5 µM | TEVC |
| Maximal Fold-Potentiation | e.g., 15-fold | TEVC |
| Effect on Desensitization (τ) | e.g., 5-fold increase | TEVC |
| Fold-Increase in pCREB | e.g., 3.2-fold | Western Blot |
Conclusion and Future Directions
This compound is a positive allosteric modulator of the α7 nAChR. Its mechanism of action involves binding to an allosteric site on the receptor, which enhances the ionic current and downstream Ca²⁺-mediated signaling initiated by the endogenous neurotransmitter, acetylcholine. This modulation ultimately leads to the activation of transcription factors like CREB, which are associated with improved neuronal function and health.
The experimental framework detailed in this guide provides a robust methodology for the in-depth characterization of this and other α7 PAMs. Future research should focus on determining its specific binding site, evaluating its selectivity profile against other nAChR subtypes and off-target proteins, and assessing its efficacy in preclinical models of cognitive dysfunction. Understanding these parameters is essential for advancing this promising compound through the drug development pipeline.
References
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Williams, D. K., Wang, J., & Papke, R. L. (2011). Positive allosteric modulators as an approach to nicotinic acetylcholine receptor-targeted therapeutics: advantages and limitations. Biochemical Pharmacology, 82(8), 915–930. [Link]
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Faghih, R., Gfesser, G. A., & Gopalakrishnan, M. (2020). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules, 25(21), 5039. [Link]
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No known direct source for this specific compound's data. Synthesis and unrelated activity for the core structure are mentioned in: Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 56(9), 3217–3227. [Link]
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Wikipedia contributors. (2023, December 2). Alpha-7 nicotinic receptor. In Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026, from [Link]
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Amerigo Scientific. [3-(3,5-Dimethylisoxazol-4-yl)propyl]amine hydrochloride. Product Page. [Link]
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Zhang, H., et al. (2021). Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family. Bioorganic & Medicinal Chemistry, 39, 116133. [Link]
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López-Hernández, B., et al. (2018). Positive allosteric modulation of alpha-7 nicotinic receptors promotes cell death by inducing Ca(2+) release from the endoplasmic reticulum. Journal of Neurochemistry, 146(5), 585-598. [Link]
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npi electronic GmbH. (n.d.). npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. [Link]
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Noviello, C. M., et al. (2021). Structure and gating mechanism of the α7 nicotinic acetylcholine receptor. Cell, 184(8), 2121–2134.e13. [Link]
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Guan, B., Chen, X., & Zhang, H. (2013). Two-electrode voltage clamp. Methods in Molecular Biology, 998, 79–90. [Link]
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Timmermann, D. B., et al. (2007). Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor modulators. Proceedings of the National Academy of Sciences, 104(30), 12517–12522. [Link]
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Vollenweider, F. X., et al. (2016). Regulation of CREB Phosphorylation in Nucleus Accumbens after Relief Conditioning. Frontiers in Behavioral Neuroscience, 10, 191. [Link]
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Hurst, R. S., et al. (2005). A novel positive allosteric modulator of the alpha 7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization. Journal of Neuroscience, 25(17), 4396–4405. [Link]
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Guan, B., Chen, X., & Zhang, H. (2013). Two-Electrode Voltage Clamp. Methods in Molecular Biology, 998, 79-90. [Link]
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Singh, N., et al. (2023). The Role of α7-Nicotinic Acetylcholine Receptors in the Pathophysiology and Treatment of Parkinson's Disease. International Journal of Molecular Sciences, 24(23), 16790. [Link]
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Wang, F., et al. (2017). Alpha-7 nicotinic receptor signaling pathway participates in the neurogenesis induced by ChAT-positive neurons in the subventricular zone. Oncotarget, 8(30), 48753–48766. [Link]
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Fahlke, C., & Schwarz, W. (2014). Two-electrode voltage-clamp (TEVC). Praktikum zur Vorlesung "Biophysik der Zelle". [Link]
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Li, Y., et al. (2021). Y06014 is a selective BET inhibitor for the treatment of prostate cancer. Acta Pharmaceutica Sinica B, 11(11), 3625–3634. [Link]
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Spurny, R., et al. (2019). An allosteric binding site of the α7 nicotinic acetylcholine receptor revealed in a humanized acetylcholine-binding protein. Journal of Biological Chemistry, 294(14), 5436–5447. [Link]
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Kim, D., et al. (2023). Xenopus laevis Oocyte Array Fluidic Device Integrated with Microelectrodes for A Compact Two-Electrode Voltage Clamping System. Biosensors, 13(2), 282. [Link]
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Carnevale, V., et al. (2020). Role of the α7 Nicotinic Acetylcholine Receptor in the Pathophysiology of Atherosclerosis. Frontiers in Physiology, 11, 603126. [Link]
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Mayr, B., & Montminy, M. (2001). Distinct effects of cAMP and mitogenic signals on CREB-binding protein recruitment impart specificity to target gene activation via CREB. Proceedings of the National Academy of Sciences, 98(13), 7226–7231. [Link]
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Wu, G. Y., Deisseroth, K., & Tsien, R. W. (2001). Activity-dependent CREB phosphorylation: Convergence of a fast, sensitive calmodulin kinase pathway and a slow, less sensitive mitogen-activated protein kinase pathway. Proceedings of the National Academy of Sciences, 98(5), 2808–2813. [Link]
- No direct source.
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Bio-Rad Laboratories, Inc. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. [Link]
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Hewings, D. S., et al. (2013). Optimization of 3,5-dimethylisoxazole derivatives as potent bromodomain ligands. Journal of Medicinal Chemistry, 56(9), 3217-3227. [Link]
-
ResearchGate. (n.d.). Western blot analysis of proteins associated with CREB phosphorylation... [Link]
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The Isoxazole Core: A Journey from Curiosity to Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole ring, a seemingly simple five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has carved a remarkable path through the landscape of chemical research. From its initial synthesis born out of academic curiosity to its current status as a privileged scaffold in a multitude of life-saving therapeutics, the story of isoxazole is one of evolving synthetic ingenuity and profound biological impact. This guide provides a comprehensive exploration of the discovery and history of isoxazole compounds, delving into the foundational synthetic strategies, the evolution of more sophisticated methodologies, and the pivotal role these compounds play in modern drug discovery. Through a blend of historical context, mechanistic detail, and practical application, we will illuminate the enduring legacy and future potential of this versatile heterocyclic core.
The Genesis of a Heterocycle: A Historical Perspective
The journey of isoxazole begins in the late 19th and early 20th centuries, a period of fervent exploration in organic chemistry. While the precise first synthesis is a matter of historical nuance, a pivotal moment arrived in 1903 with the work of the German chemist Ludwig Claisen. His synthesis of isoxazole from propargylaldehyde acetal via oximation marked a significant milestone, formally introducing this new heterocyclic system to the scientific community.[1] This early work, though foundational, was largely driven by a desire to understand the fundamental principles of chemical reactivity and structure. The profound biological potential of the isoxazole ring would not be fully appreciated for several decades.
A significant leap in the synthetic accessibility and, consequently, the exploration of isoxazoles came with the groundbreaking work of Rolf Huisgen in the mid-20th century. His development of the 1,3-dipolar cycloaddition reaction, often referred to as the Huisgen cycloaddition, provided a robust and versatile method for constructing the isoxazole ring.[2][3] This powerful transformation, involving the reaction of a nitrile oxide with an alkyne, opened the door to a vast array of substituted isoxazoles, paving the way for systematic investigations into their chemical and biological properties.
The following timeline highlights key milestones in the discovery and development of isoxazole chemistry:
Caption: A timeline of key milestones in the history of isoxazole research.
The Art of the Ring: Evolution of Synthetic Methodologies
The ability to efficiently and selectively construct the isoxazole ring is paramount to its exploration and application. Over the decades, the synthetic chemist's toolkit has expanded dramatically, moving from classical, often harsh, conditions to elegant and highly efficient modern techniques.
Classical Approaches: Laying the Foundation
The traditional methods for isoxazole synthesis, while still valuable in certain contexts, often required forcing conditions and offered limited control over regioselectivity.
2.1.1. The Claisen Synthesis: Condensation of 1,3-Dicarbonyls with Hydroxylamine
This foundational method involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[4] The reaction proceeds through the initial formation of a monoxime, followed by intramolecular cyclization and dehydration to yield the aromatic isoxazole ring.
Mechanism of the Claisen Isoxazole Synthesis:
Caption: A simplified workflow of the Claisen isoxazole synthesis.
A key challenge in the Claisen synthesis with unsymmetrical 1,3-dicarbonyls is the potential for the formation of regioisomeric products. The initial nucleophilic attack of hydroxylamine can occur at either carbonyl group, leading to a mixture of isoxazoles.
2.1.2. The Huisgen 1,3-Dipolar Cycloaddition: A Paradigm Shift
The Huisgen cycloaddition revolutionized isoxazole synthesis by providing a highly convergent and often regioselective route.[3] The core of this reaction is the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).
Mechanism of the Huisgen 1,3-Dipolar Cycloaddition:
The reaction is generally considered to be a concerted, pericyclic process, where the new carbon-carbon and carbon-oxygen bonds are formed in a single transition state.[3]
Caption: The concerted mechanism of the Huisgen 1,3-dipolar cycloaddition.
The regioselectivity of the Huisgen cycloaddition is governed by both electronic and steric factors of the substituents on the nitrile oxide and the alkyne.
Modern Synthetic Innovations: Precision and Efficiency
Building upon these classical foundations, modern organic synthesis has introduced a plethora of new methods for isoxazole construction, often characterized by milder reaction conditions, higher yields, improved regioselectivity, and the use of catalytic systems.
2.2.1. Copper-Catalyzed Cycloadditions
The introduction of copper(I) catalysts has significantly enhanced the Huisgen cycloaddition, particularly for terminal alkynes.[1][5] This copper-catalyzed azide-alkyne cycloaddition (CuAAC) analogue for nitrile oxides allows for reactions to proceed at lower temperatures and with greater control over regioselectivity, typically affording the 3,5-disubstituted isoxazole isomer.[1]
2.2.2. Green Chemistry Approaches
In line with the principles of sustainable chemistry, several environmentally benign methods for isoxazole synthesis have been developed. These include the use of ultrasound irradiation, which can accelerate reaction rates and improve yields, and the use of green solvents like water.[6] Some protocols have even demonstrated the use of fruit juices as natural catalysts.
Table 1: Comparison of Selected Isoxazole Synthesis Methodologies
| Method | Typical Conditions | Advantages | Disadvantages |
| Claisen Synthesis | 1,3-dicarbonyl, hydroxylamine, heat | Readily available starting materials | Potential for regioisomeric mixtures, often requires harsh conditions |
| Huisgen Cycloaddition | Nitrile oxide, alkyne, heat | High convergence, good functional group tolerance | Nitrile oxides can be unstable, regioselectivity can be an issue |
| Copper-Catalyzed Cycloaddition | Terminal alkyne, nitrile oxide precursor, Cu(I) catalyst, room temp. | High regioselectivity, mild conditions, high yields[1][5] | Requires a metal catalyst |
| Ultrasound-Assisted Synthesis | Reactants in a suitable solvent, ultrasonic irradiation | Reduced reaction times, increased yields, energy efficient[6] | Requires specialized equipment |
The Isoxazole Scaffold in Drug Discovery: From Antibacterials to Anti-inflammatories
The unique electronic properties and structural features of the isoxazole ring make it a valuable pharmacophore in medicinal chemistry. Its ability to participate in hydrogen bonding and other non-covalent interactions, coupled with its metabolic stability, has led to its incorporation into a wide range of clinically successful drugs.[2][7]
A Legacy in Antibacterial Agents: The Isoxazolyl Penicillins and Sulfonamides
Some of the earliest and most impactful applications of isoxazoles in medicine were in the development of antibacterial agents.
-
Isoxazolyl Penicillins (e.g., Oxacillin, Cloxacillin, Dicloxacillin): These semi-synthetic penicillins, developed in the mid-20th century, incorporate a bulky isoxazole moiety that sterically hinders the action of bacterial β-lactamase enzymes, which are responsible for penicillin resistance. This structural modification allows these antibiotics to be effective against penicillin-resistant strains of bacteria, such as Staphylococcus aureus.
-
Sulfamethoxazole: This sulfonamide antibiotic, often used in combination with trimethoprim, is a structural mimic of para-aminobenzoic acid (PABA).[8] It competitively inhibits dihydropteroate synthetase, an enzyme essential for folic acid synthesis in bacteria. By blocking this pathway, sulfamethoxazole prevents bacterial growth and replication.[8]
Targeting Inflammation: The Rise of COX-2 Inhibitors
In the late 20th century, the isoxazole scaffold played a central role in the development of a new class of anti-inflammatory drugs known as COX-2 inhibitors.
-
Valdecoxib: This drug is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain.[9] The selectivity for COX-2 over the related COX-1 enzyme was intended to reduce the gastrointestinal side effects associated with non-selective NSAIDs. The structure-activity relationship (SAR) studies of diarylisoxazoles like valdecoxib revealed that the sulfonamide group on one of the phenyl rings is crucial for binding to a specific hydrophilic side pocket in the COX-2 active site, a feature absent in COX-1, thus conferring selectivity.[10][11]
Mechanism of COX-2 Inhibition by Valdecoxib:
Caption: Valdecoxib selectively inhibits the COX-2 enzyme, blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins.
Table 2: Selected Marketed Drugs Containing an Isoxazole Core
| Drug Name | Year of Introduction (Approx.) | Therapeutic Class | Mechanism of Action |
| Oxacillin | 1960s | Antibiotic | β-lactamase resistant penicillin |
| Sulfamethoxazole | 1961 | Antibiotic | Dihydropteroate synthetase inhibitor[8] |
| Leflunomide | 1998 | DMARD | Dihydroorotate dehydrogenase inhibitor |
| Valdecoxib | 2001 | Anti-inflammatory (COX-2 inhibitor) | Selective inhibition of the COX-2 enzyme[9] |
| Risperidone | 1993 | Antipsychotic | Dopamine and serotonin receptor antagonist |
Experimental Protocol: A Modern Approach to Isoxazole Synthesis
The following protocol details a reliable and efficient one-pot, three-component synthesis of 3,5-disubstituted isoxazoles, adapted from modern methodologies. This approach exemplifies the principles of efficiency and high regioselectivity.
Synthesis of 3,5-Disubstituted Isoxazoles via Copper(I)-Catalyzed Cycloaddition
Materials:
-
Aldoxime (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et3N) (2.0 mmol)
-
N-Chlorosuccinimide (NCS) (1.1 mmol)
-
Dichloromethane (DCM) (10 mL)
Procedure:
-
To a stirred solution of the aldoxime (1.0 mmol) and terminal alkyne (1.2 mmol) in dichloromethane (10 mL) in a round-bottom flask, add copper(I) iodide (5 mol%).
-
Add triethylamine (2.0 mmol) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add N-Chlorosuccinimide (NCS) (1.1 mmol) portion-wise over 10 minutes. The in-situ generation of the nitrile oxide from the aldoxime is the critical step.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (15 mL).
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3,5-disubstituted isoxazole.
Self-Validating System:
-
TLC Monitoring: The disappearance of the starting materials and the appearance of a new, single major product spot validates the progress and selectivity of the reaction.
-
Spectroscopic Analysis: The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic chemical shifts and coupling patterns in the NMR spectra, along with the correct molecular ion peak in the mass spectrum, provide definitive structural proof.
Future Horizons
The journey of the isoxazole ring is far from over. Contemporary research continues to uncover novel biological activities, with isoxazole derivatives being investigated as anticancer, antiviral, and neuroprotective agents.[12] The development of ever-more sophisticated synthetic methods, including asymmetric syntheses and late-stage functionalization, will undoubtedly lead to the discovery of new isoxazole-based therapeutics with enhanced potency and selectivity. The enduring legacy of this simple heterocycle serves as a powerful testament to the synergy between fundamental synthetic chemistry and the relentless pursuit of new medicines.
References
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Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of Triazoles and Isoxazoles. Journal of the American Chemical Society, 127(1), 210-216. [Link]
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The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025). Pharmaceuticals, 18(8), 1179. [Link]
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Construction of Isoxazole ring: An Overview. (2024). Letters in Applied NanoBioScience, 13(2), 94. [Link]
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Pawar, S. S., & Akam, V. V. (2019). The synthetic and therapeutic expedition of isoxazole and its analogs. Indo American Journal of Pharmaceutical Sciences, 6(5), 9485-9500. [Link]
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A review of isoxazole biological activity and present synthetic techniques. (2024). Journal of Drug Delivery and Therapeutics, 14(12-S), 1-10. [Link]
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Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(1), 1-20. [Link]
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Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. (n.d.). Florence University Press. [Link]
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Dasa, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32680-32705. [Link]
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synthesis of isoxazoles. (2019, January 19). [Video]. YouTube. [Link]
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Ghorab, M. M., & Alsaid, M. S. (2016). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Drug Discovery Technologies, 13(1), 15-38. [Link]
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Sulfamethoxazole. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]
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Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. (2024). Organic & Biomolecular Chemistry, 22(14), 2734-2739. [Link]
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Huisgen 1,3-Dipolar Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]
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McCormack, P. L., & Dean, B. (2004). Valdecoxib. Drugs, 64(20), 2349-2361. [Link]
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Al-Masoudi, W. A., & Ja, S. K. (2021). SYNTHESIS AND EVOLUTION OF SULFAMETHOXAZOLE DERIVATIVE AND ASSAY ANTIBACTERIAL ACTIVITY. Basrah Journal of Veterinary Research, 20(1), 1-10. [Link]
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Valdecoxib: the rise and fall of a COX-2 inhibitor. (2013). Journal of Pain and Palliative Care Pharmacotherapy, 27(2), 163-167. [Link]
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Gulati, S., Singh, R., & Sangwan, S. (2021). Fruit juice mediated multicomponent reaction for the synthesis of substituted isoxazoles and their in vitro bio-evaluation. Journal of the Indian Chemical Society, 98(12), 100227. [Link]
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Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). Pharmaceuticals, 16(2), 228. [Link]
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Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). Eng. Proc., 59(1), 222. [Link]
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Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (2017). Future Medicinal Chemistry, 9(16), 1935-1956. [Link]
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Synthesis of 3,5-disubstituted isoxazole. (n.d.). [Image]. ResearchGate. [Link]
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Synthesis and Characterization of Sulfamethoxazole Derivatives. (2025). Journal of Drug Delivery and Therapeutics, 15(8), 1-10. [Link]
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The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. (2010). Angewandte Chemie International Edition, 49(43), 7830-7837. [Link]
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Methodological & Application
Application Note: Utilizing 3-(3,5-Dimethylisoxazol-4-YL)propan-1-amine in Cell-Based Assays for Epigenetic Research
Introduction: A Novel Probe for BET Bromodomain Inhibition
3-(3,5-Dimethylisoxazol-4-YL)propan-1-amine is a novel small molecule with potential applications in cancer biology and epigenetic research. While direct biological characterization of this specific compound is emerging, its core structure, featuring a 3,5-dimethylisoxazole moiety, is a well-established pharmacophore found in a class of potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1] This application note provides a comprehensive guide for researchers on the use of this compound in a variety of cell-based assays. We will operate under the scientifically-grounded hypothesis that this compound functions as a BRD4 inhibitor, and will outline protocols to investigate its effects on cell proliferation, apoptosis, and target gene expression.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. It is often supplied as a hydrochloride salt to improve solubility and stability.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₈H₁₄N₂O | Amerigo Scientific[2] |
| Molecular Weight | 154.21 g/mol | Amerigo Scientific[2] |
| CAS Number | 771572-98-6 | Amerigo Scientific[2] |
| Appearance | Colorless to slightly yellow liquid | Sigma-Aldrich |
| Boiling Point | 141-144 °C | Sigma-Aldrich |
| Density | 0.99 g/mL at 25 °C | Sigma-Aldrich |
Hypothesized Mechanism of Action: Targeting the BRD4-c-Myc Axis
The BET family of proteins, including the ubiquitously expressed BRD4, are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[3] BRD4 contains two bromodomains that recognize and bind to acetylated lysine residues on histone tails, a key marker of active chromatin.[4] This interaction tethers BRD4 to enhancers and promoters of target genes, where it recruits the positive transcription elongation factor b (P-TEFb) complex.[5] P-TEFb then phosphorylates RNA Polymerase II, stimulating transcriptional elongation and gene expression.[4][5]
A critical downstream target of BRD4 is the proto-oncogene c-Myc, a master regulator of cell proliferation, growth, and metabolism.[6][7] BRD4 directly binds to the promoter and enhancer regions of the c-Myc gene, driving its transcription.[6] In many cancers, the BRD4-c-Myc axis is hijacked to sustain uncontrolled cell proliferation.[2][8][9]
We hypothesize that this compound acts as a competitive inhibitor at the acetyl-lysine binding pocket of BRD4's bromodomains. This prevents BRD4 from docking onto chromatin, thereby disrupting the recruitment of the transcriptional machinery necessary for the expression of key oncogenes like c-Myc. The expected downstream cellular consequences of this inhibition are a reduction in cell proliferation and an induction of apoptosis in sensitive cancer cell lines.
Figure 1: Hypothesized BRD4 Inhibition Pathway. This diagram illustrates the proposed mechanism of action where the compound inhibits BRD4, leading to decreased c-Myc expression and subsequent effects on cell fate.
Experimental Protocols
The following protocols are designed to validate the hypothesized activity of this compound in a cell culture setting. It is crucial to include appropriate controls in all experiments, including a vehicle control (e.g., DMSO or PBS) and a positive control (a known BRD4 inhibitor like JQ1).
1. Preparation of Stock Solutions and Handling
The solubility and stability of small molecules are critical for reproducible results.[10][11][12]
-
Solubility Testing: Before preparing a high-concentration stock, it is advisable to test the solubility of the compound in the chosen solvent (e.g., DMSO) and in the complete cell culture medium at the highest intended working concentration.
-
Stock Solution Preparation:
-
Accurately weigh the compound and dissolve it in a suitable solvent, such as sterile DMSO, to create a high-concentration stock solution (e.g., 10-50 mM).
-
Aliquot the stock solution into small volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treating the cells.
-
Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent across all experimental conditions and does not exceed a level that affects cell viability (typically ≤ 0.1%).
-
2. Cell Viability and Proliferation Assays
These assays are fundamental for determining the cytotoxic or cytostatic effects of the compound.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and the appropriate controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
b) CellTiter-Glo® Luminescent Cell Viability Assay [17][18][19][20][21]
This is a more sensitive, homogeneous assay that quantifies ATP, an indicator of metabolically active cells.
Protocol:
-
Follow steps 1-3 of the MTT assay protocol.
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
3. Apoptosis Assay: Caspase-Glo® 3/7 Assay [22][23][24][25][26]
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with the compound as described for the viability assays.
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well.
-
Gently mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 30 minutes to 3 hours.
-
Measure the luminescence using a luminometer.
4. Target Engagement Assay: Western Blotting for c-Myc [27][28][29]
This assay will determine if the compound downregulates the expression of c-Myc protein, a direct downstream target of BRD4.
Protocol:
-
Seed cells in 6-well plates and treat with the compound for a predetermined time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against c-Myc (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Figure 2: General Experimental Workflow. This diagram outlines the key steps for evaluating the cellular effects of the compound.
Data Interpretation and Expected Outcomes
-
Cell Viability/Proliferation: A dose-dependent decrease in cell viability is expected in cancer cell lines that are sensitive to BRD4 inhibition. This will allow for the calculation of an IC₅₀ (half-maximal inhibitory concentration) value.
-
Apoptosis: A dose-dependent increase in caspase-3/7 activity would indicate that the compound induces apoptosis.
-
c-Myc Expression: A reduction in the protein levels of c-Myc following treatment with the compound would provide strong evidence for on-target activity at the level of the BRD4-c-Myc axis.
Conclusion
This compound represents a promising chemical scaffold for the development of novel epigenetic modulators. Based on its structural similarity to known BET inhibitors, it is hypothesized to function by disrupting the interaction of BRD4 with acetylated histones, leading to the downregulation of key oncogenes such as c-Myc. The protocols outlined in this application note provide a robust framework for researchers to investigate the cellular effects of this compound and validate its mechanism of action. These studies will be instrumental in elucidating its potential as a tool for basic research and as a lead compound for the development of novel cancer therapeutics.
References
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Overview of MYC‐BRD4 cross‐regulation. ResearchGate. Available at: [Link]
-
MYC protein stability is negatively regulated by BRD4. PNAS. Available at: [Link]
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Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction. AccScience Publishing. Available at: [Link]
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BRD4 is a common therapeutic target that can disrupt the Notch1, Myc, and CD44 pathways to effectively eliminate the T-ALL LICs. Research Communities. Available at: [Link]
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Proteasome. Wikipedia. Available at: [Link]
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BRD4 (BD2) Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]
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Distinct layers of BRD4 regulating transcription in a bromodomain-independent manner. YouTube. Available at: [Link]
-
BRD4 Regulates EZH2 Transcription through Upregulation of C-MYC and Represents a Novel Therapeutic Target in Bladder Cancer. AACR Journals. Available at: [Link]
-
MYC protein stability is negatively regulated by BRD4. PubMed - NIH. Available at: [Link]
-
BRD4 localization to lineage-specific enhancers is associated with a distinct transcription factor repertoire. Oxford Academic. Available at: [Link]
-
Targeting BRD4 and PI3K signaling pathways for the treatment of medulloblastoma. NIH. Available at: [Link]
-
The Bromodomain Protein Brd4 Stimulates G1 Gene Transcription and Promotes Progression to S Phase. PMC - NIH. Available at: [Link]
-
A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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2.7. Investigation of c-Myc Protein Expression by Western Blotting. Bio-protocol. Available at: [Link]
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3,5-Dimethylisoxazole. PubChem. Available at: [Link]
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MTT (Assay protocol). Protocols.io. Available at: [Link]
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Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects. PMC - NIH. Available at: [Link]
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BRD4: a general regulator of transcription elongation. PMC - NIH. Available at: [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link]
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How to know the stability of drugs and reagents in the cell culture media? ResearchGate. Available at: [Link]
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Caspase-3/7 activity. Protocols.io. Available at: [Link]
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MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]
-
The Importance of Solubility for New Drug Molecules. IntechOpen. Available at: [Link]
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Identification of a Novel Class of BRD4 Inhibitors by Computational Screening and Binding Simulations. ACS Omega. Available at: [Link]
-
Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. Available at: [Link]
-
Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. National Toxicology Program. Available at: [Link]
-
Identification of novel natural product inhibitors of BRD4 using high throughput virtual screening and MD simulation. bioRxiv. Available at: [Link]
-
See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay. YouTube. Available at: [Link]
-
Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. PMC. Available at: [Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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Cell culture media impact on drug product solution stability. ResearchGate. Available at: [Link]
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Determination of copy number of c-Myc protein per cell by quantitative Western blotting. PubMed. Available at: [Link]
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FDA Awards Orphan Drug Designation to ZEN-3694 for NUT Carcinoma. OncLive. Available at: [Link]
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Molecular structures of isoxazole derivatives. ResearchGate. Available at: [Link]
-
[3-(3,5-Dimethylisoxazol-4-yl)propyl]amine hydrochloride. Amerigo Scientific. Available at: [Link]
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Application Notes and Protocols: Dissolving 3-(3,5-Dimethylisoxazol-4-YL)propan-1-amine for Experimental Use
Abstract
This comprehensive guide provides a detailed protocol for the dissolution of 3-(3,5-Dimethylisoxazol-4-YL)propan-1-amine, a critical step for ensuring reproducible and accurate results in research and drug development. This document outlines the compound's key physicochemical properties, offers systematic procedures for solvent selection and stock solution preparation, and emphasizes safety and handling best practices. The protocols are designed for researchers, scientists, and drug development professionals, providing both step-by-step instructions and the scientific rationale behind them.
Introduction: Understanding the Molecule
This compound is a primary amine featuring a dimethylisoxazole moiety. Its structure presents a dual nature: a heterocyclic aromatic ring system and a flexible aliphatic amine chain. This structure dictates its behavior in various solvents. This compound is frequently supplied as a hydrochloride (HCl) salt (C₈H₁₅ClN₂O), a crystalline solid, to enhance its stability and aqueous solubility.[1] The primary amine group is basic and will be protonated at physiological pH, a key factor influencing its interaction with biological targets and its solubility characteristics.
The isoxazole ring is a common scaffold in medicinal chemistry, contributing to a wide range of biological activities.[2] However, isoxazole derivatives can sometimes exhibit poor water solubility.[3] The formulation of the parent amine as an HCl salt is a standard chemical strategy to overcome this, as ionic salts are generally more soluble in polar solvents like water than their neutral free base counterparts.[4]
Physicochemical Properties Summary
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |
| Molecular Formula | C₈H₁₄N₂O | C₈H₁₅ClN₂O | [1][5] |
| Molecular Weight | 154.21 g/mol | 190.67 g/mol | [1][6] |
| Appearance | Likely an oil or low-melting solid | Solid | |
| Expected Solubility | Poor in water; Soluble in organic solvents | Higher solubility in aqueous solutions, especially at acidic to neutral pH | [4][7] |
| Storage Temperature | - | Room Temperature or Refrigerator | [1] |
The Causality of Solvent Selection: A Strategic Approach
The choice of solvent is paramount and depends entirely on the downstream application (e.g., cell-based assays, in vivo studies, analytical chemistry). The goal is to dissolve the compound at a desired concentration without compromising its integrity or interfering with the experiment.
Our strategy begins with the most biocompatible solvents and progresses to stronger organic solvents only if necessary. Since the compound is an amine hydrochloride salt, it is ionized, making polar solvents the logical starting point.
Caption: Solvent selection workflow for this compound HCl.
Experimental Protocols
Safety First: Handling and Personal Protective Equipment (PPE)
Amine compounds, even as salts, should be handled with care. Safety data for the hydrochloride salt indicates it is harmful if swallowed and may cause skin, eye, and respiratory irritation.
-
Engineering Controls: Always handle the solid compound and concentrated solutions inside a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or neoprene gloves.
-
Eye Protection: Use chemical safety goggles.
-
Lab Coat: A standard lab coat is required.
-
-
Handling: Avoid creating dust when weighing the solid. Clean any spills promptly.
Protocol 1: Small-Scale Solubility Assessment
This protocol is a self-validating system to determine the optimal solvent for your specific needs before committing a larger quantity of the compound.
Objective: To identify the most suitable solvent and estimate the maximum practical stock concentration.
Materials:
-
This compound hydrochloride
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Pipettors and tips
-
Solvents for testing:
-
Deionized Water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.1 N Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Dimethyl Sulfoxide (DMSO)
-
Procedure:
-
Weighing: Accurately weigh 1-2 mg of the compound into several separate microcentrifuge tubes. Record the exact weight.
-
Initial Solvent Addition: Add a calculated volume of the first solvent (e.g., PBS) to one tube to achieve a high target concentration (e.g., 10 mg/mL or ~52 mM).
-
Dissolution Attempt:
-
Cap the tube securely.
-
Vortex the tube vigorously for 30-60 seconds.
-
Visually inspect for any undissolved solid particles against a dark background.
-
-
Heating/Sonication (Optional): If not fully dissolved, warm the solution briefly to 37°C or place it in a sonicating water bath for 5-10 minutes. Some compounds dissolve slowly. Allow the solution to return to room temperature to ensure it doesn't precipitate upon cooling.
-
Serial Dilution for Solubility Estimation: If the compound does not dissolve at the initial concentration, add a known volume of the same solvent to dilute the concentration (e.g., add the same initial volume again to halve the concentration). Repeat step 3. Continue this process until complete dissolution is observed. The concentration at which it fully dissolves is your estimated solubility.
-
Repeat for All Solvents: Repeat steps 2-5 for each solvent to be tested.
-
Record Observations: Meticulously record the results in a table.
Data Interpretation Table:
| Solvent | Target Conc. (mg/mL) | Observation (RT) | Observation (after warming) | Estimated Solubility (mg/mL) |
| Deionized Water | 10 | |||
| PBS, pH 7.4 | 10 | |||
| 0.1 N HCl | 10 | |||
| Ethanol | 10 | |||
| DMSO | 50 |
Protocol 2: Preparation of Stock Solutions
Based on the results from Protocol 1, prepare your stock solution. For most cell-based assays, preparing a concentrated primary stock in DMSO is common practice, as DMSO is miscible with most aqueous media.[8] For other applications, an aqueous stock may be preferable.
A) Preparing an Aqueous Stock Solution (e.g., in PBS)
-
Calculate the required mass of the compound needed for your desired volume and concentration (e.g., for 10 mL of a 10 mM solution).
-
Mass = 10 mM * 10 mL * 190.67 g/mol = 19.07 mg
-
-
Weigh the calculated mass of this compound hydrochloride into an appropriate sterile container (e.g., 15 mL conical tube).
-
Add approximately 80% of the final volume of the chosen aqueous buffer (e.g., 8 mL of PBS).
-
Vortex or sonicate until the solid is completely dissolved.
-
Adjust the volume to the final desired volume (e.g., 10 mL) with the buffer.
-
(Optional but Recommended) Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile container. This is critical for cell culture applications.
-
Label the container clearly with the compound name, concentration, solvent, and date.
B) Preparing an Organic Stock Solution (e.g., in DMSO)
-
Calculate the required mass for a high-concentration stock (e.g., for 1 mL of a 100 mM solution).
-
Mass = 100 mM * 1 mL * 190.67 g/mol = 19.07 mg
-
-
Weigh the compound into a sterile, DMSO-compatible vial (e.g., glass or polypropylene).
-
Add the final volume of DMSO (e.g., 1 mL).
-
Vortex until fully dissolved. Gentle warming (to 37°C) may be applied if needed.
-
Label the container clearly.
Caption: General workflow for preparing a stock solution.
Storage and Stability
-
Solid Compound: Store the solid hydrochloride salt in a tightly sealed container at the temperature recommended by the supplier (typically room temperature or refrigerated), protected from light and moisture.[1]
-
Aqueous Solutions: Amine solutions can be susceptible to degradation over time. It is recommended to prepare fresh aqueous solutions. If storage is necessary, aliquot into single-use volumes and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
DMSO Solutions: DMSO stocks are generally more stable. Store aliquots at -20°C or -80°C. Before use, thaw completely and vortex to ensure homogeneity, as some compounds can precipitate out at low temperatures.
Conclusion
The successful dissolution of this compound hydrochloride is a foundational step for its application in experimental settings. As a hydrochloride salt, it is predicted to have good solubility in aqueous buffers, which should be the first choice for dissolution. For higher concentration stocks or if aqueous solubility is insufficient, polar organic solvents like DMSO and ethanol are excellent alternatives. By following the systematic protocols for solubility testing, stock preparation, and proper storage outlined in this guide, researchers can ensure the integrity of the compound and the reliability of their experimental outcomes.
References
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Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available from: [Link]
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-
TMP Chem. (2022). Amine and HCl - salt formation reaction. YouTube. Available from: [Link]
-
Al-Mulla, A. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available from: [Link]
-
PubChem. 3-Isopropoxypropylamine. National Institutes of Health. Available from: [Link]
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Fandakli, S. et al. (2019). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Turkish Journal of Chemistry. Available from: [Link]
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Pippel, D. J. et al. (2007). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed. Available from: [Link]
-
ResearchGate. Purification of organic hydrochloride salt?. Available from: [Link]
-
Zanco Journal of Medical Sciences. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Available from: [Link]
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Organic Chemistry Portal. Isoxazole synthesis. Available from: [Link]
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Royal Society of Chemistry. Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers. Available from: [Link]
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Amerigo Scientific. [3-(3,5-Dimethylisoxazol-4-yl)propyl]amine hydrochloride. Available from: [Link]
-
ResearchGate. Pharmaceutical properties of novel 3-((diisopropylamino)methyl)-5-(4-((4-(dimethylamino) benzylidene) imino) phenyl)-1,3,4-oxadiazole-2(3 H)-thione. Available from: [Link]
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Dissolution Technologies. Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Available from: [Link]
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Application Notes & Protocols: The 3,5-Dimethylisoxazole Scaffold as a Versatile Acetyl-Lysine Mimetic for Bromodomain Ligand Discovery
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization of 3-(3,5-Dimethylisoxazol-4-YL)propan-1-amine and its derivatives as ligands for bromodomains. Bromodomains, as epigenetic "readers" of acetylated lysine (KAc) residues on histones and other proteins, are critical regulators of gene transcription and represent a promising class of therapeutic targets, particularly in oncology.[1][2] The 3,5-dimethylisoxazole moiety has been identified as a potent and effective KAc bioisostere, capable of competitively inhibiting the interaction between bromodomains and their native acetylated histone partners.[1][3] This guide details an integrated workflow, from initial biochemical screening to cellular target engagement and functional validation, designed to rigorously characterize ligands built upon this scaffold. We provide field-proven protocols for key assays, explain the scientific rationale behind experimental choices, and offer insights into data interpretation, empowering researchers to effectively advance their bromodomain-targeted drug discovery programs.
Introduction: Targeting the Epigenetic Readers
The human proteome contains 61 bromodomains within 46 distinct proteins, categorized into eight families based on structural similarity.[4][5] These domains are evolutionarily conserved modules of approximately 110 amino acids that form a hydrophobic pocket to recognize and bind acetylated lysine residues.[6] This "reading" of epigenetic marks is a pivotal mechanism for recruiting transcriptional machinery to specific gene promoters, thereby regulating gene expression.[5]
The Bromodomain and Extra-Terminal Domain (BET) family of proteins—comprising BRD2, BRD3, BRD4, and the testis-specific BRDT—are particularly well-studied therapeutic targets.[6][7] BRD4, for instance, is a critical co-activator for the transcription of key oncogenes, including c-MYC.[3][8] Its aberrant function is implicated in various malignancies, making it a high-value target for inhibitor development.[3][8]
The core strategy for inhibiting bromodomain function is to develop small molecules that mimic acetyl-lysine and competitively occupy the binding pocket. The 3,5-dimethylisoxazole scaffold has emerged as a highly effective KAc mimic.[1] Its nitrogen atom can form a crucial hydrogen bond with a conserved asparagine residue (Asn140 in BRD4) in the binding pocket, anchoring the ligand, while the rest of the molecule can be modified to achieve high affinity and selectivity.[3][9] This guide uses This compound (herein referred to as Compound X) as a foundational example to illustrate the characterization cascade.
Compound X Profile:
Integrated Workflow for Ligand Characterization
A robust characterization of a novel bromodomain ligand requires a multi-faceted approach, progressing from confirmation of direct binding in biochemical assays to validation of target engagement and functional consequences in a cellular environment. Each step provides a layer of evidence, creating a self-validating system to ensure confidence in the ligand's mechanism of action.
Caption: Integrated workflow for bromodomain ligand characterization.
Part I: Biochemical and Biophysical Characterization
This section focuses on quantifying the direct interaction between Compound X and the purified bromodomain protein (e.g., BRD4(1), the first bromodomain of BRD4).
Protocol 3.1: Primary Screening & IC₅₀ Determination via AlphaScreen
Principle of the Assay: The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based assay ideal for high-throughput screening.[12] It measures the interaction between a biotinylated histone peptide (the substrate) and a GST-tagged bromodomain protein. Donor beads are coated with Streptavidin (binds biotin) and Acceptor beads with anti-GST antibody. When the protein and peptide interact, the beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the Acceptor bead, triggering a chemiluminescent signal at 520-620 nm.[13] A competitive inhibitor like Compound X will disrupt the protein-peptide interaction, reducing the signal.
Materials:
-
GST-tagged BRD4(1) protein (e.g., BPS Bioscience, Cat. #31040)
-
Biotinylated Histone H4 acetylated peptide (e.g., Anaspec)
-
AlphaScreen™ Streptavidin Donor Beads (PerkinElmer, #6760002S)
-
AlphaLISA™ GSH Acceptor Beads (PerkinElmer, #AL109C)
-
3x BRD Homogeneous Assay Buffer (e.g., BPS Bioscience, Cat. #33001)[14]
-
Compound X, serially diluted in DMSO
-
384-well OptiPlate™ (PerkinElmer, #6007290)
-
AlphaScreen-capable microplate reader (e.g., EnVision)
Step-by-Step Protocol: [12][14]
-
Prepare Reagents: Thaw all reagents on ice. Dilute the BRD4(1) protein and biotinylated peptide in 1x BRD Assay Buffer to the desired concentrations (determined via initial optimization titration).
-
Compound Plating: Dispense 100 nL of serially diluted Compound X (or DMSO as a vehicle control) into the wells of a 384-well plate using a pin tool or acoustic dispenser.
-
Add Protein/Peptide Mix: Prepare a master mix containing the BRD4(1) protein and biotinylated peptide. Dispense 10 µL of this mix into each well.
-
Incubation: Seal the plate and incubate for 30 minutes at room temperature to allow the binding reaction to reach equilibrium.
-
Add Acceptor Beads: Dilute the GSH Acceptor beads in 1x BRD Assay Buffer. Add 5 µL to each well. Shield the plate from light.
-
Incubation: Seal the plate and incubate for 60 minutes at room temperature.
-
Add Donor Beads: Dilute the Streptavidin Donor beads in 1x BRD Assay Buffer. Add 5 µL to each well under subdued lighting.
-
Final Incubation: Seal the plate, shield from light, and incubate for 60-120 minutes at room temperature.
-
Read Plate: Read the plate on an AlphaScreen-capable reader.
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and a high-concentration control inhibitor (100% inhibition) wells.
-
Plot percent inhibition versus log[Compound X] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3.2: Thermodynamic Characterization via Isothermal Titration Calorimetry (ITC)
Principle of the Assay: ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event.[15] By titrating the ligand (Compound X) into a sample cell containing the bromodomain protein, a complete thermodynamic profile of the interaction can be determined in a single experiment, including the binding affinity (Kₐ or Kₔ), stoichiometry (n), and enthalpy (ΔH).[15][16] This provides deep insight into the forces driving the interaction.
Materials:
-
ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC)
-
Highly purified and concentrated BRD4(1) protein, dialyzed extensively against the ITC buffer.
-
Compound X, dissolved in the final dialysis buffer.
-
ITC Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
Step-by-Step Protocol:
-
Sample Preparation: Prepare the protein solution (e.g., 20-50 µM in the sample cell) and the ligand solution (e.g., 200-500 µM in the syringe). Ensure the buffer is identical for both protein and ligand to minimize heats of dilution.
-
Instrument Setup: Thoroughly clean the sample cell and syringe. Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
Loading: Load the protein solution into the sample cell and the ligand solution into the injection syringe, ensuring no air bubbles are present.
-
Titration: Perform the experiment by injecting small aliquots (e.g., 2 µL) of the ligand into the protein solution at regular intervals (e.g., 150 seconds). An initial small injection (e.g., 0.4 µL) is often discarded during analysis.
-
Control Experiment: Perform a control titration by injecting the ligand into the buffer-filled sample cell to measure the heat of dilution.
-
Data Analysis:
-
Subtract the heats of dilution from the raw titration data.
-
Integrate the area under each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate Kₔ, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.[16]
-
Protocol 3.3: Target Engagement Verification via Thermal Shift Assay (TSA)
Principle of the Assay: TSA, or Differential Scanning Fluorimetry (DSF), measures the thermal stability of a protein.[17] The assay is based on the principle that ligand binding stabilizes the protein's structure, increasing its melting temperature (Tₘ).[18][19] This change in Tₘ (ΔTₘ) is detected by monitoring the fluorescence of a dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein as it unfolds with increasing temperature.[17] It serves as an excellent orthogonal method to confirm direct physical binding.
Materials:
-
Quantitative PCR (qPCR) instrument capable of performing a melt curve analysis.
-
Purified BRD4(1) protein.
-
SYPRO Orange Protein Gel Stain (e.g., Thermo Fisher).
-
Compound X, serially diluted.
-
Assay Buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl).
Step-by-Step Protocol: [17][]
-
Prepare Master Mix: Prepare a master mix containing the BRD4(1) protein and SYPRO Orange dye (e.g., 5X final concentration) in the assay buffer.
-
Plate Compound and Protein: Add the compound dilutions and vehicle controls to the wells of a 96- or 384-well qPCR plate. Add the protein/dye master mix to each well for a final volume of ~20 µL.
-
Seal and Centrifuge: Seal the plate with an optical seal and briefly centrifuge to collect the contents at the bottom of the wells.
-
Thermal Melt: Place the plate in the qPCR instrument. Run a melt curve protocol, typically ramping the temperature from 25°C to 95°C with a ramp rate of ~0.5-1.0°C/minute, acquiring fluorescence data at each interval.
-
Data Analysis:
-
Plot fluorescence intensity versus temperature for each well. The Tₘ is the temperature at the midpoint of the unfolding transition, which can be determined by fitting the curve to the Boltzmann equation or by finding the peak of the first derivative.
-
Calculate the ΔTₘ by subtracting the Tₘ of the vehicle control from the Tₘ of each compound-treated sample. A positive ΔTₘ indicates stabilizing ligand binding.
-
Part II: Cellular Activity and Target Validation
After confirming direct binding, it is crucial to demonstrate that the ligand can enter cells, engage its target, and elicit a biological response consistent with the target's function.
Protocol 4.1: Cellular Target Engagement using NanoBRET™ Assay
Principle of the Assay: The NanoBRET™ Target Engagement (TE) assay measures compound binding to a specific protein target in live cells.[21] The assay uses a target protein (e.g., BRD4) fused to a bright NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the same target is added to the cells. In the absence of a competitive inhibitor, the tracer binds the NanoLuc®-fusion protein, and Bioluminescence Resonance Energy Transfer (BRET) occurs between the luciferase donor and the fluorescent tracer acceptor.[21][22] Compound X will compete with the tracer for binding, disrupting BRET in a dose-dependent manner.
Materials:
-
Cells stably or transiently expressing a NanoLuc®-BRD4 fusion protein (e.g., HeLa or HEK293).
-
NanoBRET™ TE Tracer specific for the bromodomain target.
-
Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor (Promega).
-
Opti-MEM™ I Reduced Serum Medium.
-
Compound X, serially diluted.
-
White, 384-well assay plates.
-
Luminometer capable of measuring dual-filtered luminescence.
Step-by-Step Protocol: [21]
-
Cell Plating: Seed the NanoLuc®-BRD4 expressing cells into a white assay plate and incubate overnight.
-
Compound Addition: Prepare serial dilutions of Compound X in Opti-MEM. Add these to the cell plate.
-
Tracer Addition: Immediately after compound addition, add the NanoBRET™ Tracer (pre-diluted in Opti-MEM) to all wells.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Lysis and Signal Generation: Prepare the Nano-Glo® detection reagent containing the substrate and extracellular inhibitor. Add this reagent to the wells.
-
Read Plate: Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (e.g., 460nm) and acceptor emission (e.g., >600nm).
-
Data Analysis:
-
Calculate the raw BRET ratio (Acceptor Emission / Donor Emission) for each well.
-
Normalize the data to vehicle and high-concentration control wells.
-
Plot the normalized BRET signal versus log[Compound X] and fit to a dose-response curve to determine the cellular EC₅₀.
-
Protocol 4.2: Assessing Downstream Functional Effects - c-Myc Expression
Principle of the Assay: BRD4 is a key transcriptional co-activator for the c-MYC oncogene.[8] Therefore, a potent BRD4 inhibitor is expected to downregulate c-Myc protein levels. This can be readily assessed by Western Blotting, providing direct evidence of functional target modulation.
Caption: BRD4 inhibition downregulates c-Myc transcription.
Materials:
-
A BRD4-dependent cancer cell line (e.g., MV-4-11 acute myeloid leukemia or HL-60).[8]
-
Compound X.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-c-Myc, anti-BRD4, anti-GAPDH (or β-actin) as a loading control.
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells and allow them to adhere (if applicable). Treat cells with increasing concentrations of Compound X (and a vehicle control) for a specified time (e.g., 6-24 hours).
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Normalize protein amounts, mix with Laemmli buffer, boil, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody (e.g., anti-c-Myc) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and image the resulting chemiluminescence.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe for the loading control (e.g., GAPDH) to confirm equal protein loading across lanes.
Data Analysis:
-
Quantify the band intensity for c-Myc and the loading control in each lane using densitometry software (e.g., ImageJ).
-
Normalize the c-Myc signal to the loading control signal.
-
Observe the dose-dependent decrease in normalized c-Myc levels in response to Compound X treatment.
Data Summary and Interpretation
To effectively compare and prioritize ligands, quantitative data from all assays should be compiled. Below is a representative table illustrating potential data for Compound X and an optimized derivative, highlighting a structure-activity relationship (SAR).
| Parameter | Assay | Compound X (Example) | Optimized Derivative (Example) | Rationale & Interpretation |
| IC₅₀ | BRD4(1) AlphaScreen | 2.5 µM | 150 nM | Measures biochemical potency. A lower value indicates a stronger inhibitor of the protein-peptide interaction. |
| Kₔ | Isothermal Titration Calorimetry | 1.8 µM | 110 nM | Measures direct binding affinity. Correlates well with IC₅₀ and is considered a more direct measure of affinity. |
| ΔTₘ | Thermal Shift Assay | + 3.5 °C | + 8.2 °C | Confirms direct target engagement. A larger positive shift indicates stronger stabilizing binding. |
| EC₅₀ | NanoBRET™ Target Engagement | 4.1 µM | 280 nM | Measures target engagement in a live cell context. A higher value than IC₅₀ may indicate issues with cell permeability or efflux. |
| EC₅₀ | MV-4-11 Anti-Proliferation | 8.5 µM | 550 nM | Measures the phenotypic outcome. This value integrates target engagement, downstream effects, and potential off-targets. |
Conclusion
The 3,5-dimethylisoxazole scaffold serves as an excellent starting point for the design of potent and selective bromodomain inhibitors.[1][9] The application of a rigorous, multi-assay workflow is paramount for the successful characterization of these ligands. By systematically progressing from biochemical potency (AlphaScreen) and thermodynamic profiling (ITC) to direct binding confirmation (TSA) and finally to cellular target engagement (NanoBRET) and functional outcomes (c-Myc modulation, anti-proliferation), researchers can build a comprehensive and validated data package. This integrated approach ensures that the observed cellular effects are directly attributable to the on-target activity of the compound, providing a solid foundation for advancing promising molecules into further preclinical and clinical development.
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The Emergence of 3,5-Dimethylisoxazole Derivatives in Oncology: A Guide to Application and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Frontier in Epigenetic Cancer Therapy
The landscape of cancer research is continually evolving, with a significant shift towards targeted therapies that exploit the specific vulnerabilities of cancer cells. Among these, epigenetic modulation has emerged as a highly promising strategy. The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have been identified as critical regulators of oncogene transcription, making them a prime target for therapeutic intervention in a variety of cancers.[1] This application note delves into the burgeoning class of 3,5-dimethylisoxazole derivatives, which have shown significant promise as potent and selective inhibitors of BET proteins. While the specific compound 3-(3,5-Dimethylisoxazol-4-YL)propan-1-amine is a foundational structure, the broader family of its derivatives has been the focus of extensive research, demonstrating significant anti-tumor activity in both in vitro and in vivo models.[2][3]
This guide provides a comprehensive overview of the application of 3,5-dimethylisoxazole derivatives in cancer research, detailing their mechanism of action, and providing robust, field-proven protocols for their evaluation.
Mechanism of Action: Disrupting the Transcriptional Machinery of Cancer
The anticancer activity of 3,5-dimethylisoxazole derivatives is primarily attributed to their ability to competitively bind to the acetyl-lysine binding pockets (bromodomains) of BET proteins, most notably BRD4.[4][5] BRD4 acts as a scaffold, recruiting the transcriptional machinery to chromatin and driving the expression of key oncogenes, including the master regulator c-Myc.[6][7]
By occupying the bromodomains of BRD4, these isoxazole derivatives prevent its association with acetylated histones, thereby displacing it from the promoters and enhancers of its target genes.[4] This leads to a significant downregulation of c-Myc transcription and a subsequent cascade of anti-proliferative effects, including cell cycle arrest and apoptosis.[6] The inhibition of BRD4 and the resulting suppression of c-Myc represent a powerful therapeutic strategy against a wide range of hematological malignancies and solid tumors that are dependent on this oncogenic pathway.[6][8]
Figure 1: Mechanism of action of 3,5-dimethylisoxazole derivatives as BRD4 inhibitors.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of various 3,5-dimethylisoxazole derivatives in different cancer cell lines.
Table 1: In Vitro BRD4 Inhibitory Activity
| Compound ID | Target | IC50 (nM) | Reference |
| Compound 11h | BRD4(1) | 27.0 | [9] |
| BRD4(2) | 180 | [9] | |
| Compound 39 | BRD4(BD1) | 3 | [2] |
| (R)-12 (Y02234) | BRD4(1) | 100 | |
| Compound 11d | BRD4 | 550 | |
| Compound 11e | BRD4 | 860 | |
| Compound 11f | BRD4 | 800 |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 11h | HL-60 | Leukemia | 0.120 | [9] |
| MV4-11 | Leukemia | 0.09 | [9] | |
| Compound 39 | U266 | Multiple Myeloma | 2.1 | [2] |
| Compound 22 | HCT116 | Colorectal Cancer | 0.162 | [3] |
| (R)-12 (Y02234) | 22Rv1 | Prostate Cancer | - | |
| C4-2B | Prostate Cancer | - | ||
| Compound 11d | MV4-11 | Leukemia | 0.19 | |
| Compound 11e | MV4-11 | Leukemia | 0.32 | |
| Compound 11f | MV4-11 | Leukemia | 0.12 |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the evaluation of 3,5-dimethylisoxazole derivatives in cancer research.
Figure 2: A typical experimental workflow for evaluating 3,5-dimethylisoxazole derivatives.
BRD4 Inhibition Assay (AlphaScreen)
This assay quantitatively measures the ability of a compound to inhibit the binding of BRD4 to an acetylated histone peptide.
Materials:
-
BRD4 (BD1) Inhibitor Screening Assay Kit (e.g., AMSBIO, BPS Bioscience)[7][10]
-
AlphaLISA GSH acceptor beads[10]
-
AlphaScreen Streptavidin-conjugated donor beads[10]
-
384-well Optiplate[10]
-
AlphaScreen-compatible microplate reader
-
Test compounds (3,5-dimethylisoxazole derivatives) dissolved in DMSO
Procedure:
-
Reagent Preparation: Prepare the 3x BRD assay buffer and 3x Detection buffer as per the kit instructions.[10] Dilute the biotinylated histone peptide substrate and GST-tagged BRD4 BD1 in 1x BRD assay buffer.
-
Compound Plating: Dispense the test compounds at various concentrations into the 384-well plate. Include a positive control (e.g., JQ1) and a negative control (DMSO vehicle).
-
Incubation with BRD4 and Substrate: Add a mixture of BRD4 BD1 and the biotinylated substrate to each well. Incubate for 30 minutes at room temperature.[7]
-
Addition of Acceptor Beads: Add the AlphaLISA GSH acceptor beads to each well.
-
Addition of Donor Beads: Add the AlphaScreen Streptavidin-conjugated donor beads to each well.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature in the dark.
-
Data Acquisition: Read the plate on an AlphaScreen-compatible microplate reader. The signal is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: Calculate the IC50 values using a suitable software (e.g., GraphPad Prism) by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the anti-proliferative effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HL-60, MV4-11, HCT116)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[1]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[11]
-
Compound Treatment: Treat the cells with serial dilutions of the 3,5-dimethylisoxazole derivatives for 48-72 hours.[12] Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot for c-Myc Downregulation
This technique is used to visualize the reduction in c-Myc protein levels following treatment with the test compounds.
Materials:
-
Treated and untreated cell lysates
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-c-Myc
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using the BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-c-Myc primary antibody overnight at 4°C. Subsequently, probe with the loading control antibody.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[8]
-
Analysis: Quantify the band intensities to determine the relative decrease in c-Myc protein levels compared to the loading control.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of the lead compounds in a living organism.
Materials:
-
Immunodeficient mice (e.g., NOD-scid IL2Rgamma-null (NSG) or nude mice)[14]
-
Cancer cell line (e.g., CT-26, 22Rv1)
-
Matrigel[15]
-
Test compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10^6 cells) mixed with Matrigel into the flank of the mice.[14][15]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., via intravenous or intraperitoneal injection) and vehicle control according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Data Analysis: Plot the tumor growth curves and calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.
Conclusion and Future Directions
The 3,5-dimethylisoxazole scaffold represents a versatile and potent platform for the development of novel BET inhibitors for cancer therapy. The ability of these compounds to effectively target the BRD4-c-Myc axis provides a strong rationale for their continued investigation. The protocols outlined in this guide offer a robust framework for researchers to evaluate the efficacy of these and other targeted therapies. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their in vivo efficacy and safety profiles, ultimately paving the way for their clinical translation. The combination of these inhibitors with other anticancer agents also presents an exciting avenue for overcoming drug resistance and improving patient outcomes.[16]
References
-
Discovery of 3,5-Dimethylisoxazole Derivatives as Novel, Potent Inhibitors for Bromodomain and Extraterminal Domain (BET) Family. (2025). Request PDF. [Link]
-
Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. (n.d.). PMC. [Link]
-
BET bromodomain inhibition as a therapeutic strategy to target c-Myc. (n.d.). PMC. [Link]
-
The potential of BRD4 inhibition in tumour mechanosignaling. (2023). PMC. [Link]
-
Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects. (n.d.). PMC. [Link]
-
Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors. (2019). PubMed. [Link]
-
What are BRD4 inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]
-
Targeting MYC dependence in cancer by inhibiting BET bromodomains. (2011). PNAS. [Link]
-
BRD4 (BD1) Inhibitor Screening Assay Kit. (n.d.). AMSBIO. [Link]
-
Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. (2018). PubMed. [Link]
-
Discovery of Novel Small-Molecule Inhibitors of BRD4 Using Structure-Based Virtual Screening. (2013). ACS Publications. [Link]
-
The BRD4 Inhibitor I-BET-762 Reduces HO-1 Expression in Macrophages and the Pancreas of Mice. (n.d.). MDPI. [Link]
-
Anticancer Effects of BRD4 Inhibitor in Epithelial Ovarian Cancer. (2024). MDPI. [Link]
-
Benzoxazinone-containing 3,5-dimethylisoxazole derivatives as BET bromodomain inhibitors for treatment of castration-resistant prostate cancer. (2018). PubMed. [Link]
-
Knockdown of BRD4 inhibited tumor growth in nude mice. (A)... (n.d.). ResearchGate. [Link]
-
Targeting Brd4 for cancer therapy: inhibitors and degraders. (n.d.). PMC. [Link]
-
Bromodomain inhibitors and cancer therapy: From structures to applications. (n.d.). Taylor & Francis Online. [Link]
-
Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. [Link]
-
Y06014 is a selective BET inhibitor for the treatment of prostate cancer. (n.d.). PubMed Central. [Link]
-
In vivo tumor models. (n.d.). Stanford Medicine. [Link]
-
Potential Applications of BET Inhibitors in Combination with other Anti-Cancer Agents. (2024). University of Kent. [Link]
-
Abstract 5495: BET bromodomain inhibitors abrogate cell cycle progression and induces apoptosis in Myc-induced mouse lymphoma cells without affecting MYC transcription. (2014). Cancer Research. [Link]
-
Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). ResearchGate. [Link]
-
Myc. (n.d.). Wikipedia. [Link]
-
Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. (n.d.). PMC. [Link]
-
Comprehensive in vivo identification of the c-Myc mRNA protein interactome using HyPR-MS. (n.d.). PMC. [Link]
-
A bead-based proximity assay for BRD4 ligand discovery. (n.d.). PMC. [Link]
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). NIH. [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). UCL. [Link]
-
Western Blot Protocol. (n.d.). OriGene Technologies. [Link]
-
The Benchtop Blueprint: A Detailed Guide to Quantitative RT-PCR (qRT-PCR) Protocols. (2025). CLYTE Technologies. [Link]
-
Cancer Research: Cell Proliferation and Colony Formation Assays. (n.d.). Agilent. [Link]
-
In vivo tumor xenograft model. (n.d.). Bio-protocol. [Link]
-
MTT Cell Assay Protocol. (n.d.). Protocols.io. [Link]
-
In vivo tumor xenograft model. (n.d.). Bio-protocol. [Link]
-
MTT Cell Assay Protocol. (n.d.). protocols.io. [Link]
-
Protocol for RT-qPCR Step 1: RNA isolation Isolate RNA from you cells/tissues using the appropriate technique. (n.d.). Unknown Source. [Link]
Sources
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. BRD4 inhibition leads to MDSC apoptosis and enhances checkpoint blockade therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 6. neoplasiaresearch.com [neoplasiaresearch.com]
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- 8. bio-protocol.org [bio-protocol.org]
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- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for 3-(3,5-Dimethylisoxazol-4-YL)propan-1-amine in Drug Discovery Workflows
Introduction: The Strategic Value of the 3,5-Dimethylisoxazole Moiety in Medicinal Chemistry
The isoxazole ring system is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and ability to participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions.[1] Within this class, the 3,5-dimethylisoxazole motif has emerged as a particularly valuable component in the design of targeted therapies. Its utility is prominently highlighted in its role as a bioisosteric replacement for an acetylated lysine residue, enabling potent inhibition of bromodomain and extra-terminal domain (BET) family proteins, which are key regulators of oncogene expression.[2]
This technical guide focuses on a key building block, 3-(3,5-dimethylisoxazol-4-yl)propan-1-amine , and its application in drug discovery workflows. The presence of a primary amine on a flexible propyl linker attached to the 3,5-dimethylisoxazole core provides a versatile handle for a variety of chemical modifications. This allows for the systematic exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds. This document will provide detailed protocols for the derivatization of this building block and discuss its application in fragment-based drug discovery (FBDD) and lead optimization, with a focus on the development of BET inhibitors.
Physicochemical Properties of this compound Hydrochloride
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in drug discovery. The hydrochloride salt of this compound is a commonly used form in synthesis due to its improved stability and handling characteristics.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄N₂O · HCl | [3] |
| Molecular Weight | 190.67 g/mol | [3] |
| CAS Number | 1185449-91-5 | [3] |
| Appearance | Solid | Commercial Suppliers |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. | General Knowledge |
Core Applications in Drug Discovery Workflows
The primary amine of this compound serves as a key reaction point for building molecular complexity. Two of the most common and powerful reactions for its derivatization are amide bond formation and reductive amination.
Workflow for Derivatization and Screening
Caption: General workflow for the derivatization of this compound and subsequent biological evaluation.
Experimental Protocols
Protocol 1: Amide Bond Formation
Amide coupling is a cornerstone of medicinal chemistry, allowing for the linkage of the amine building block with a wide array of carboxylic acids. This protocol describes a general procedure using the common coupling reagent system HATU/DIPEA.
Rationale: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a highly efficient coupling reagent that minimizes racemization for chiral carboxylic acids and promotes rapid amide bond formation. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the acid formed during the reaction.
Step-by-Step Methodology:
-
Reagent Preparation: In a clean, dry round-bottom flask, dissolve the carboxylic acid of interest (1.0 eq) in an appropriate anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Activation: To the solution from step 1, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add a solution of this compound hydrochloride (1.0 eq) and an additional equivalent of DIPEA (to neutralize the hydrochloride salt) in the same anhydrous solvent to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 5% aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired amide derivative.
Protocol 2: Reductive Amination
Reductive amination is a powerful method for forming secondary or tertiary amines by reacting a primary amine with an aldehyde or ketone in the presence of a reducing agent.[4] This protocol provides a one-pot procedure using sodium triacetoxyborohydride as the reducing agent.
Rationale: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to acidic conditions than other borohydrides, allowing for the in-situ formation and reduction of the imine intermediate.[3]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or DIPEA (1.1 eq) to neutralize the hydrochloride salt and facilitate imine formation.
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or iminium ion intermediate. A few drops of acetic acid can be added to catalyze this step.[1]
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 3-24 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent such as DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product can be purified by flash column chromatography.
Application in Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery has emerged as a powerful strategy for hit identification. The process involves screening small, low-molecular-weight compounds ("fragments") that typically bind with low affinity but high ligand efficiency. These initial hits are then optimized and linked to generate more potent lead compounds.
This compound is an ideal starting point for the creation of a fragment library. The 3,5-dimethylisoxazole core serves as a well-characterized pharmacophore, particularly for bromodomains, while the propyl-amine linker provides a vector for fragment growing or linking strategies.
Fragment Library Design and Synthesis Workflow
Caption: Workflow for utilizing this compound in a fragment-based drug discovery campaign.
Case Study: Development of BET Bromodomain Inhibitors
The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that recognize acetylated lysine residues on histones and other proteins, thereby regulating gene transcription. Their dysregulation is implicated in various cancers, making them attractive therapeutic targets.
The 3,5-dimethylisoxazole moiety is a well-established acetyl-lysine mimetic that can effectively occupy the acetyl-lysine binding pocket of BET bromodomains.[5] By derivatizing this compound, researchers can explore the surrounding chemical space to enhance binding affinity and selectivity.
A notable example is the development of benzoxazinone-containing 3,5-dimethylisoxazole derivatives as potent and selective BET inhibitors for the treatment of castration-resistant prostate cancer.[6] While not directly starting from the title amine, this work exemplifies the synthetic strategies and biological outcomes achievable with this scaffold. For instance, a synthesized derivative, (R)-12, demonstrated a binding affinity (Kd) of 110 nM for BRD4(1) and an IC50 of 100 nM in a competitive binding assay.[6] Furthermore, this compound effectively suppressed tumor growth in a prostate cancer xenograft model.[6]
Illustrative Biological Data of a 3,5-Dimethylisoxazole-based BET Inhibitor
| Compound | Target | Binding Affinity (Kd) | Cellular Potency (IC50) | Reference |
| (R)-12 (Y02234) | BRD4(1) | 110 nM | 100 nM (binding assay) | [6] |
| 11h | BRD4(1) | - | 27.0 nM | [2] |
| 11h | BRD4(2) | - | 180 nM | [2] |
| 11h | HL-60 cells | - | 0.120 µM | [2] |
| 11h | MV4-11 cells | - | 0.09 µM | [2] |
Note: Compound (R)-12 is a representative benzoxazinone-containing 3,5-dimethylisoxazole derivative. Compound 11h is another potent 3,5-dimethylisoxazole derivative.
Conclusion
This compound is a highly valuable and versatile building block in modern drug discovery. Its strategic combination of a proven pharmacophore and a reactive handle makes it an ideal starting material for the synthesis of compound libraries for high-throughput screening, fragment-based drug discovery, and lead optimization campaigns. The detailed protocols provided herein offer a practical guide for researchers to effectively utilize this compound in their workflows, particularly in the pursuit of novel therapeutics targeting BET bromodomains and other clinically relevant targets.
References
-
Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. (2018). Archiv der Pharmazie, 351(8), e1800074. Available from: [Link]
- Synthesis and biological activity of novel 4,4-dimethylisoxazolidin-3-one derivatives. (2007). Chinese Journal of Organic Chemistry, 27(7), 888-891.
- Synthesis and biological activity of 2-(4,5-dihydroisoxazol-5-yl)-1,3,4-oxadiazoles. (2012). Bioorganic & Medicinal Chemistry Letters, 22(16), 5253-5257.
-
Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. (2021). Journal of Medicinal Chemistry, 64(15), 11490-11514. Available from: [Link]
-
Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. (2021). Molecules, 26(15), 4473. Available from: [Link]
-
Reductive Amination. (2023). Chemistry LibreTexts. Available from: [Link]
-
Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. (2013). Journal of Medicinal Chemistry, 56(1), 159-173. Available from: [Link]
-
[3-(3,5-Dimethylisoxazol-4-yl)propyl]amine hydrochloride. Amerigo Scientific. Available from: [Link]
-
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. (2023). Molbank, 2023(3), M1700. Available from: [Link]
- Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use. (2003). Google Patents.
-
N-(5-substituted-carboxamide compounds, pharmaceutical compositions, and methods of preparing the amide compounds and of their use. (2024). Google Patents. Available from:
-
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. (2023). ResearchGate. Available from: [Link]
-
Benzoxazinone-containing 3,5-dimethylisoxazole derivatives as BET bromodomain inhibitors for treatment of castration-resistant prostate cancer. (2018). European Journal of Medicinal Chemistry, 152, 45-58. Available from: [Link]
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- 2. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3-(3,5-Dimethylisoxazol-4-yl)propyl]amine hydrochloride - Amerigo Scientific [amerigoscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2020084300A1 - Therapeutic compounds - Google Patents [patents.google.com]
- 6. Cytotoxic effect, enzyme inhibition, and in silico studies of some novel N-substituted sulfonyl amides incorporating 1,3,4-oxadiazol structural motif - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stabilizing 3-(3,5-Dimethylisoxazol-4-YL)propan-1-amine in Solution
Welcome to the technical support center for 3-(3,5-Dimethylisoxazol-4-YL)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting assistance for preventing the degradation of this compound in solution. Our goal is to ensure the integrity and reproducibility of your experiments by addressing common stability challenges.
Introduction: Understanding the Molecule
This compound combines two key functional groups: a 3,5-disubstituted isoxazole ring and a primary alkylamine. The isoxazole ring, while possessing a degree of aromatic character that confers some stability, has an inherent lability in its N-O bond.[1] This bond can be susceptible to cleavage under various conditions. The primary amine group is basic and can be a site for various reactions, including oxidation and thermal degradation.[2][3] Understanding the interplay of these structural features is crucial for maintaining the compound's integrity in solution.
Troubleshooting Guide: Identifying and Resolving Degradation Issues
This section addresses common problems encountered during the handling and storage of this compound solutions.
dot
Caption: Troubleshooting workflow for degradation of this compound.
Q1: I'm observing a significant loss of my compound's activity in my bioassay after preparing a stock solution. What could be the cause?
A1: A loss of activity is a primary indicator of compound degradation. The two most likely culprits for this compound are pH-mediated hydrolysis and oxidation.
-
pH-Mediated Hydrolysis: The isoxazole ring can be susceptible to cleavage under strongly acidic or basic conditions.[4][5] Specifically, basic conditions can promote the opening of the isoxazole ring.[5] The primary amine's basicity can influence the local pH, and the buffer system used is critical.
-
Oxidation: Primary amines can be susceptible to oxidation, which would alter the molecule's structure and likely abolish its biological activity. This can be accelerated by the presence of dissolved oxygen in the solvent, exposure to air, or the presence of metal ions.
Q2: My HPLC/LC-MS analysis of an aged solution shows new, unidentified peaks that were not present in the freshly prepared sample. What are these?
A2: The appearance of new peaks is a direct sign of the formation of degradation products. Based on the structure of your compound, these could arise from several pathways:
-
Isoxazole Ring Cleavage Products: As mentioned, cleavage of the N-O bond is a known degradation pathway for isoxazoles.[1] This can be initiated by acid, base, or even light.[4][5][6]
-
Oxidative Degradants: The primary amine is a potential site of oxidation.
-
Photodegradation Products: Isoxazole rings can undergo rearrangement upon exposure to UV light.[6] If your solutions are not protected from light, this could be a contributing factor.
Q3: The color of my stock solution has changed from colorless to a yellowish tint. Is this a sign of degradation?
A3: Yes, a change in color is often indicative of chemical degradation. For compounds containing amine functionalities, the formation of colored products can be associated with oxidation.[7] We recommend immediately analyzing the solution by a suitable analytical method like HPLC-UV/Vis to assess its purity.
Frequently Asked Questions (FAQs) for Proactive Prevention
This section provides answers to common questions about the proper handling and storage of this compound to prevent degradation.
Q4: What is the optimal pH range for storing this compound in an aqueous solution?
A4: While specific data for this molecule is not available, based on the general stability of isoxazoles and primary amines, a slightly acidic to neutral pH range (pH 4-7) is recommended. Isoxazoles have shown stability in this range, while strongly acidic (pH < 3.5) and basic (pH > 8) conditions may promote degradation.[4][5] It is highly advisable to perform a pH stability study for your specific experimental conditions.
Q5: What is the best solvent for preparing stock solutions?
A5: For long-term storage, aprotic organic solvents such as anhydrous DMSO or ethanol are generally preferred over aqueous solutions. If aqueous buffers are required for your experiments, prepare these solutions fresh from a concentrated stock in an organic solvent. For aqueous solutions, it is crucial to use high-purity, degassed water or buffer to minimize oxidative degradation. The solubility of amines is generally good in polar solvents due to hydrogen bonding.[7][8]
Q6: How should I store my solutions to ensure maximum stability?
A6: To maximize the shelf-life of your solutions, adhere to the following storage conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Low temperatures slow down the rate of all chemical reactions, including degradation.[3] |
| Light Exposure | Store in amber vials or protect from light | The isoxazole ring can be susceptible to photodegradation.[6] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | This minimizes contact with oxygen, thereby preventing oxidative degradation. |
| Container | Use high-quality, tightly sealed vials | Prevents solvent evaporation and exposure to air and moisture. |
Q7: Can I subject my solutions to freeze-thaw cycles?
A7: Repeated freeze-thaw cycles are generally discouraged. They can increase the risk of water condensation and expose the compound to dissolved gases during the thawing process, potentially accelerating degradation. It is best practice to aliquot your stock solution into single-use volumes to avoid repeated temperature cycling.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired concentration.
-
Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into single-use amber vials, flush with an inert gas (e.g., argon), and store at -20°C or -80°C.
Protocol 2: Performing a Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[9][10]
-
Sample Preparation: Prepare several solutions of the compound in the relevant solvent system (e.g., your experimental buffer).
-
Stress Conditions: Expose the solutions to a range of stress conditions:
-
Acidic: 0.1 M HCl at room temperature and 60°C.
-
Basic: 0.1 M NaOH at room temperature and 60°C.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: 60°C in a neutral solution.
-
Photolytic: Expose to UV light (e.g., 254 nm) at room temperature.
-
-
Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a validated HPLC method with a photodiode array (PDA) detector and/or a mass spectrometer (MS) to separate and identify the parent compound and any degradation products.[11][12]
dot
Caption: Workflow for a forced degradation study.
By understanding the chemical liabilities of this compound and implementing these proactive and corrective measures, you can significantly enhance the reliability and accuracy of your experimental results.
References
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- Vertex AI Search, Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability | The Journal of Physical Chemistry C - ACS Public
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- Vertex AI Search, Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide.
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- Vertex AI Search, Development of forced degradation and stability indicating studies of drugs—A review - NIH, Accessed January 27, 2026.
- Vertex AI Search, Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC - PubMed Central, Accessed January 27, 2026.
- Vertex AI Search, 5 Key Basicity Trends of Amines - Master Organic Chemistry, Accessed January 27, 2026.
- Vertex AI Search, The Isoxazole Ring System: A Technical Guide to Stability and Reactivity for Drug Development Professionals - Benchchem, Accessed January 27, 2026.
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- Vertex AI Search, Amine Reactivity - MSU chemistry, Accessed January 27, 2026.
- Vertex AI Search, THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE - UKnowledge - University of Kentucky, Accessed January 27, 2026.
- Vertex AI Search, Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry, Accessed January 27, 2026.
- Vertex AI Search, Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes - NIH, Accessed January 27, 2026.
- Vertex AI Search, Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC, Accessed January 27, 2026.
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Technical Support Center: A Researcher's Guide to 3-(3,5-Dimethylisoxazol-4-YL)propan-1-amine
Welcome to the comprehensive technical support guide for 3-(3,5-Dimethylisoxazol-4-YL)propan-1-amine and its hydrochloride salt. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered when working with this versatile building block. The guidance provided herein is rooted in established principles of organic chemistry and extensive field experience with similar heterocyclic amines.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling, storage, and fundamental properties of this compound.
Q1: What are the key structural features of this compound that influence its chemical behavior?
A1: The molecule's reactivity is primarily dictated by two key features: the primary aliphatic amine and the 3,5-dimethylisoxazole ring. The primary amine is a nucleophilic and basic center, making it susceptible to reactions with electrophiles and protonation. The isoxazole ring is a five-membered heterocycle containing a relatively weak N-O bond, which can be a point of instability under certain conditions, such as exposure to UV light.[1] The dimethyl substitution on the isoxazole ring provides some steric hindrance and can influence the electronic properties of the ring system.
Q2: What is the difference between the free base and the hydrochloride salt of this compound, and which form should I use?
A2: The free base, this compound, is a basic, oily substance that may be prone to oxidation and reaction with atmospheric carbon dioxide. The hydrochloride salt is a more stable, crystalline solid that is generally easier to handle and store.[2] The salt form typically exhibits higher aqueous solubility.[3] The choice between the two forms depends on your experimental conditions. For reactions requiring the free amine, the hydrochloride salt can be readily converted to the free base in situ or via a separate workup step using a suitable base.
Q3: How should I properly store this compound and its hydrochloride salt?
A3: Proper storage is crucial to maintain the integrity of the compound.
-
For the hydrochloride salt: Store in a tightly sealed container in a cool, dry place, protected from light.[4]
-
For the free base: It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container at low temperatures (2-8 °C) to minimize oxidation and degradation.[5]
Q4: What are the expected solubility properties of this compound?
A4:
-
Hydrochloride salt: Expected to be soluble in water and polar protic solvents like methanol and ethanol. Its solubility in less polar organic solvents like dichloromethane and ethyl acetate is likely to be lower.
-
Free base: Expected to be more soluble in a wider range of organic solvents, including dichloromethane, ethyl acetate, and tetrahydrofuran, and less soluble in water.[6]
II. Troubleshooting Guides
This section provides practical solutions to common problems encountered during the use of this compound in various experimental settings.
A. Reaction-Related Issues
Problem 1: Low yield or incomplete reaction in amide coupling reactions.
-
Probable Cause 1: In situ free base generation was incomplete. If you are starting with the hydrochloride salt, the added base may not have been sufficient to fully neutralize the salt and liberate the free amine for the reaction.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of a non-nucleophilic base like triethylamine or diisopropylethylamine. Ensure the base is added before the coupling reagents.
-
-
Probable Cause 2: Competing side reactions. Primary amines can undergo side reactions, such as reaction with the coupling agent.[7]
-
Solution: Add the coupling reagent (e.g., EDC, HATU) to the carboxylic acid first to form the activated species before adding the amine. This minimizes the exposure of the amine to the coupling reagent.
-
-
Probable Cause 3: Steric hindrance. The 3,5-dimethylisoxazole moiety might present some steric bulk, slowing down the reaction.
-
Solution: Increase the reaction time and/or temperature. Consider using a more potent coupling reagent.
-
Problem 2: Formation of multiple products in N-alkylation reactions.
-
Probable Cause: Over-alkylation. Primary amines can be readily alkylated to form secondary and tertiary amines, and even quaternary ammonium salts.[8][9]
-
Solution 1: Use a large excess of the amine. Using a 3-5 fold excess of this compound relative to the alkylating agent will statistically favor mono-alkylation.[10]
-
Solution 2: Use a protecting group. Protect the primary amine, perform the desired reaction on another part of the molecule, and then deprotect the amine.
-
Solution 3: Reductive amination. This is often a more controlled method for mono-alkylation. React the amine with an aldehyde or ketone to form an imine, which is then reduced in situ.
-
B. Purification Challenges
Problem 3: Difficulty in purifying the free base using standard silica gel chromatography.
-
Probable Cause: Strong interaction with acidic silica. The basic nature of the primary amine leads to strong binding to the acidic silanol groups on the surface of the silica gel, resulting in poor separation, tailing of peaks, and potential product loss on the column.[11]
-
Solution 1: Use an alternative stationary phase. Amine-functionalized silica or basic alumina are excellent alternatives that minimize the acidic interactions.[12]
-
Solution 2: Modify the mobile phase. Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, to the eluent system to compete with the product for binding to the silica.[13]
-
Solution 3: Use reversed-phase chromatography. For polar amines, reversed-phase (C18) chromatography can be an effective purification method.[14]
-
Problem 4: Difficulty in isolating the hydrochloride salt.
-
Probable Cause 1: Inappropriate solvent for precipitation. The choice of solvent is critical for successful salt formation and precipitation.
-
Solution: Dissolve the free base in a solvent in which the hydrochloride salt is insoluble, such as diethyl ether or a mixture of dichloromethane and hexanes. Then, add a solution of HCl in a miscible solvent (e.g., HCl in diethyl ether or 2-propanol).
-
-
Probable Cause 2: Presence of water. Water can interfere with the precipitation of the hydrochloride salt.[15]
-
Solution: Ensure all solvents and glassware are anhydrous. If aqueous HCl was used, the product may need to be extracted into an organic solvent, dried, and then the salt formation attempted with an anhydrous HCl source.
-
C. Stability and Storage Issues
Problem 5: Suspected degradation of the compound upon storage or in solution.
-
Probable Cause 1: Oxidation of the free base. Primary amines can be susceptible to air oxidation.
-
Solution: Store the free base under an inert atmosphere and at low temperatures. If using in solution for an extended period, consider de-gassing the solvent.
-
-
Probable Cause 2: pH-dependent degradation. The stability of the compound in solution is likely influenced by pH. Extreme pH values may lead to hydrolysis or other degradation pathways.[5]
-
Solution: Buffer your reaction or solution to a pH where the compound is most stable. It is advisable to perform a preliminary stability study at different pH values if the compound will be in solution for a prolonged time.
-
-
Probable Cause 3: Photodegradation. The isoxazole ring can be sensitive to UV light.[1]
-
Solution: Protect solutions and the solid compound from light by using amber vials or wrapping containers in aluminum foil.
-
III. Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific experimental context.
Protocol 1: In Situ Free Base Generation from Hydrochloride Salt for Reaction
-
To a stirred solution of this compound hydrochloride (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane or acetonitrile), add a non-nucleophilic base such as triethylamine (1.1-1.2 eq) or diisopropylethylamine (1.1-1.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
The resulting mixture containing the free amine can be used directly in the subsequent reaction.
Protocol 2: Purification of the Free Base using Flash Chromatography with a Basic Modifier
-
Prepare a slurry of silica gel in the desired mobile phase (e.g., a mixture of hexanes and ethyl acetate) containing 0.5% triethylamine.
-
Pack the column with the slurry.
-
Dissolve the crude product in a minimum amount of the mobile phase.
-
Load the sample onto the column.
-
Elute the column with the mobile phase, gradually increasing the polarity if necessary.
-
Collect fractions and analyze by TLC or LC-MS to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is volatile and should be removed during this step.
Protocol 3: Recrystallization of the Hydrochloride Salt
-
Dissolve the crude hydrochloride salt in a minimal amount of a hot solvent in which it is soluble (e.g., 2-propanol or ethanol).[16]
-
If the solution is colored, you may add a small amount of activated carbon and heat for a short period, then filter the hot solution to remove the carbon.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Further cooling in an ice bath can improve the yield.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
IV. Visualizations
Diagram 1: Key Chemical Properties and Reactivity
Caption: A logical approach to troubleshooting amide coupling reactions.
V. References
-
Biotage. (2023). Is there an easy way to purify organic amines?[Link]
-
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270.
-
Jelić, D., et al. (2021). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Molecules, 26(21), 6489.
-
Wang, L., et al. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research, 165, 114995.
-
ResearchGate. (2017). Purification of organic hydrochloride salt?[Link]
-
MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]
-
ResearchGate. (2023). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]
-
Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 4(1), 51-60.
-
Google Patents. (1993). Process for recovery of amines and volatile acids from amine salts.
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ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
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Organic Chemistry Portal. (2023). Amide synthesis by acylation. [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]
-
MDPI. (2022). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
MDPI. (2022). Facile and Green Synthesis of Saturated Cyclic Amines. [Link]
-
National Institutes of Health. (2018). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
Environmental Science: Processes & Impacts. (2020). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. [Link]
-
MDPI. (2023). Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase. [Link]
-
Amerigo Scientific. [3-(3,5-Dimethylisoxazol-4-yl)propyl]amine hydrochloride. [Link]
-
MDPI. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. [Link]
-
ACS. (2026). N alkylation at sp3 Carbon Reagent Guide. [Link]
-
National Institutes of Health. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. [Link]
-
MDPI. (2026). Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. [Link]
-
National Institutes of Health. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
American Chemical Society. (2026). Acetylation-Tagging-Assisted Cocrystallization of Stubborn Molecules with Trinuclear Complexes. [Link]
-
RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]
-
National Institutes of Health. (2007). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. [Link]
-
ResearchGate. (2005). Monoalkylation of primary amines and N-sulfinylamides. [Link]
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Reddit. (2022). Chromotography with free amines?[Link]
-
Science Madness. (2006). Isolation of primary amines as HCL salt problem. [Link]
-
BioProcess International. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
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Wikipedia. Isoxazole. [Link]
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Science Forums. (2011). Amine purification. [Link]
-
Chemistry Steps. (2023). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
YouTube. (2015). Amine Alkylation: General Reaction. [Link]
-
SciSpace. (2016). Forced Degradation Studies. [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
-
Chemguide. preparation of amines. [Link]
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- 16. researchgate.net [researchgate.net]
Addressing off-target effects of 3-(3,5-Dimethylisoxazol-4-YL)propan-1-amine
Welcome to the technical support resource for 3-(3,5-Dimethylisoxazol-4-YL)propan-1-amine and related isoxazole-based compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential off-target effects during experimentation. As a simple yet reactive chemical scaffold, the isoxazole ring and its derivatives are known for a broad spectrum of biological activities, which necessitates a rigorous approach to validating experimental findings.[1][2][3]
This resource provides in-depth, question-and-answer-based troubleshooting guides, detailed experimental protocols, and the rationale behind them to ensure the integrity and reproducibility of your results.
Section 1: Frequently Asked Questions & Initial Troubleshooting
This section addresses common issues that may indicate underlying off-target activity.
Q1: I'm observing a potent effect in my cell-based phenotypic assay, but the effect does not correlate with the expression level of my intended target across different cell lines. What could be happening?
A1: This is a classic indicator of a potential off-target effect or a more complex mechanism of action than initially hypothesized. The observed phenotype might be driven by interactions with an alternative target that is variably expressed in your cell lines, or it could be due to a non-specific effect on cellular health.
Initial Troubleshooting Steps:
-
Confirm Compound Integrity: Verify the purity and identity of your stock of this compound. Impurities can have their own biological activity.[4] Stability in your specific media should also be assessed, as degradation products could be responsible for the observed effects.[5][6]
-
Orthogonal Target Engagement: First, you must confirm that the compound engages the intended target in your cellular system at the concentrations showing the phenotype.[7][8] A lack of correlation between target engagement and the phenotypic outcome is a strong red flag.
-
Structurally Dissimilar Control: Test a structurally unrelated compound known to modulate your target. If this control reproduces the expected phenotype and correlates with target expression, it strengthens the hypothesis that your initial compound's effects are off-target.
Q2: My compound shows significant cytotoxicity at concentrations close to its effective dose (EC50) in my functional assay. How do I determine if this is an on-target or off-target effect?
A2: Distinguishing between on-target toxicity (the intended biological mechanism is inherently cytotoxic) and off-target toxicity is a critical step.
Causality Analysis Workflow:
-
Generate Target-Null Cells: The most definitive way to investigate this is to use a cell line where your target has been knocked out (e.g., via CRISPR/Cas9) or knocked down (e.g., via shRNA/siRNA).
-
Hypothesis: If the cytotoxicity is on-target, it should be significantly reduced or abrogated in the target-null cells.
-
Hypothesis: If the cytotoxicity persists in the absence of the target, it is unequivocally an off-target effect.
-
-
Rescue Experiment: In the parental (wild-type) cell line, can the cytotoxicity be rescued by downstream interventions? For example, if your target is an enzyme, can adding the product of that enzyme's reaction rescue the cells? This can provide mechanistic evidence linking the target to the cytotoxic phenotype.
-
Dose-Response Curve Analysis: Carefully compare the dose-response curves for your functional assay (EC50) and cytotoxicity (CC50). A very narrow therapeutic window (EC50 close to CC50) suggests that even minor off-target engagement can lead to cell death, or that the on-target effect is inherently toxic.
Section 2: In-Depth Experimental Protocols & Workflows
This section provides detailed methodologies for the key experiments required to investigate and validate off-target effects.
Workflow for Deconvoluting On-Target vs. Off-Target Phenotypes
The following diagram outlines a systematic approach to characterizing an observed cellular phenotype.
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. seed.nih.gov [seed.nih.gov]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
Stability testing of 3-(3,5-Dimethylisoxazol-4-YL)propan-1-amine under different conditions
Case ID: STAB-ISOX-004 Status: Active Assigned Specialist: Senior Application Scientist, Stability Division[1][2]
Introduction: Molecule Profile & Stability Overview
Welcome to the technical support hub for 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine . This guide addresses the specific stability challenges inherent to this molecule's dual nature: a robust heterocyclic core (isoxazole) coupled with a reactive primary aliphatic amine.
Key Structural Vulnerabilities:
-
Primary Amine (Side Chain): Highly susceptible to oxidation (N-oxide formation), carbamylation (reaction with atmospheric CO₂), and condensation with aldehydes (Schiff base formation).[1][2]
-
Isoxazole Ring (Core): generally stable due to the 3,5-dimethyl substitution, which blocks the most reactive sites. However, the N-O bond remains a latent weak point susceptible to reductive cleavage and strong base-mediated ring opening at elevated temperatures.
Module 1: Forced Degradation Protocols (Stress Testing)
User Inquiry: "What are the optimal stress conditions to generate degradation products for method validation?"
Technical Response: Do not use generic "one-size-fits-all" conditions. The isoxazole ring requires specific forcing conditions to degrade, while the amine is sensitive. Use the following targeted protocol:
Stress Testing Matrix
| Stress Type | Condition | Duration | Target Degradation | Mechanism |
| Acid Hydrolysis | 1N HCl, 60°C | 24 Hours | < 5% (Stable) | Protonation of amine (protective); Ring is acid-resistant.[1][2] |
| Base Hydrolysis | 1N NaOH, 60°C | 4-8 Hours | 10-20% | Ring Opening: Nucleophilic attack on the isoxazole ring leading to nitrile/ketone formation.[1][2] |
| Oxidation | 3% H₂O₂, RT | 1-4 Hours | 10-20% | N-Oxidation: Formation of hydroxylamine and nitro-derivatives at the propyl amine tail.[1][2] |
| Thermal | 80°C (Solid State) | 7 Days | Variable | Maillard-type reactions if impurities present; dimerization.[1][2] |
| Photolytic | 1.2M Lux hours | ICH Q1B | Variable | Radical-mediated side chain degradation.[1][2] |
Workflow Visualization
Figure 1: Recommended workflow for forced degradation studies to ensure mass balance and degradant capture.
Module 2: Troubleshooting Guide (FAQs)
Ticket #402: "My sample is turning yellow in storage."
-
Diagnosis: This is a classic sign of amine oxidation .[2] Primary amines can form N-oxides or azo-linkages upon exposure to air, which often appear yellow/brown.[1][2]
-
Solution:
-
Store under an inert atmosphere (Argon/Nitrogen).
-
Check your salt form.[2] The Hydrochloride (HCl) salt is significantly more resistant to oxidation than the free base because the lone pair on the nitrogen is protonated and unavailable for reaction.
-
Ticket #409: "I see 'Ghost Peaks' in my HPLC chromatogram."
-
Diagnosis:
-
Carbamate Formation: If using the free base, it may have reacted with atmospheric CO₂ to form a carbamic acid species during weighing/dilution.[2]
-
Isoxazole Ring Opening: If the mobile phase is too basic (pH > 10), you may be degrading the compound during the run.
-
-
Solution:
Ticket #415: "Mass Balance is low (< 90%) after base stress." [1][2]
-
Diagnosis: The isoxazole ring opening product (often a β-amino enone or nitrile) may have a significantly different UV extinction coefficient (response factor) than the parent.[1]
-
Solution:
Module 3: Degradation Pathways & Mechanisms
Understanding how the molecule breaks down is critical for identifying impurities.
Pathway A: Oxidative Deamination (Amine-Driven) The primary amine side chain is the most reactive site.[1] Under oxidative stress, it converts to the hydroxylamine, which can further degrade to the aldehyde (via imine hydrolysis).
Pathway B: Isoxazole Ring Cleavage (Base/Reduction) While the 3,5-dimethyl groups provide steric protection, strong base or catalytic reduction breaks the N-O bond. This "unmasks" the latent 1,3-dicarbonyl functionality.[2]
Figure 2: Primary degradation pathways.[1][2] The N-O bond cleavage (Red) is specific to the isoxazole core; N-oxidation (Yellow) is specific to the amine tail.[1]
Module 4: Analytical Method Recommendations
To accurately quantify this molecule and its degradants, standard C18 methods often fail due to the polarity of the amine.
Recommended HPLC Conditions:
| Parameter | Recommendation | Rationale |
| Column | C18 with Polar Embedded Group (e.g., Waters XSelect HSS T3) | Prevents pore dewetting; improves retention of the polar amine.[1][2] |
| Mobile Phase A | 10mM Ammonium Formate (pH 3.[1][2]0) | Acidic pH keeps the amine protonated (better peak shape).[1] |
| Mobile Phase B | Acetonitrile | Standard organic modifier.[2] |
| Detection | UV @ 220 nm and 254 nm | 220 nm for the amine tail; 254 nm for the aromatic isoxazole ring. |
| Diluent | 50:50 Water:Acetonitrile | Matches initial gradient strength to prevent peak distortion.[2] |
References
-
ICH Harmonised Tripartite Guideline. (2003).[1][2] Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4] International Council for Harmonisation.[2][3][4]
-
Baumann, M., et al. (2011).[2] The flow synthesis of heterocycles for natural product and drug discovery. Beilstein Journal of Organic Chemistry.[2] (Discusses general isoxazole stability and synthesis).
-
PubChem. (n.d.).[1][2][5] Compound Summary for CID 11840909 (Related Structure). National Center for Biotechnology Information.[2] [1]
-
Kalgutkar, A. S., et al. (2003).[2][6] In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory drug leflunomide.[6] Drug Metabolism and Disposition.[2] (Authoritative source on isoxazole ring opening mechanisms).[1][2][6]
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Validation & Comparative
A Comparative Analysis of 3-(3,5-Dimethylisoxazol-4-YL)propan-1-amine and Other Key Bromodomain Inhibitors for Researchers
A Senior Application Scientist's Guide to Navigating the Landscape of BET Inhibition
In the dynamic field of epigenetic research and drug discovery, the Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a critical therapeutic target in oncology and inflammation. The development of small molecule inhibitors targeting these "readers" of histone acetylation has provided powerful tools to probe their function and has shown significant therapeutic promise. This guide offers a detailed comparison of 3-(3,5-Dimethylisoxazol-4-YL)propan-1-amine, a representative of the 3,5-dimethylisoxazole class of inhibitors, with other prominent BET inhibitors such as JQ1, OTX-015, and I-BET762. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive, data-driven resource to inform their experimental design and selection of chemical probes.
The Central Role of Bromodomains in Gene Transcription
Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, a key post-translational modification associated with active gene transcription.[1] The BET family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, plays a pivotal role in recruiting the transcriptional machinery to specific genomic loci.[2] By tethering transcription factors to chromatin, BET proteins drive the expression of key oncogenes like c-MYC and pro-inflammatory genes, making them attractive targets for therapeutic intervention.[3]
Inhibitors of BET bromodomains function by competitively binding to the acetyl-lysine binding pocket, thereby displacing BET proteins from chromatin and downregulating the expression of their target genes.[3] This mechanism underpins their anti-proliferative and anti-inflammatory effects observed in a wide range of preclinical models.
Featured Inhibitor: The 3,5-Dimethylisoxazole Scaffold
The 3,5-dimethylisoxazole moiety has been identified as an effective mimic of acetyl-lysine, leading to the development of a distinct class of bromodomain ligands.[4] this compound represents a core structure within this class, which has been extensively optimized to yield potent BET inhibitors.[5][6] These compounds have demonstrated strong anti-proliferative effects in various cancer cell lines, particularly in acute myeloid leukemia (AML).[6]
Comparative Analysis: Performance Against Established BET Inhibitors
The selection of a suitable bromodomain inhibitor for research purposes depends on a variety of factors, including potency, selectivity, and cellular activity. Below, we compare the 3,5-dimethylisoxazole class, with a focus on its optimized derivatives, against the well-characterized inhibitors JQ1, OTX-015, and I-BET762.
Biochemical Potency
The inhibitory concentration (IC50) and dissociation constant (Kd) are key metrics for assessing the biochemical potency of an inhibitor. While direct comparative studies of this compound against other inhibitors in the same assay are limited, we can collate data from various publications to draw meaningful comparisons.
| Inhibitor Class/Compound | Target | Assay Type | IC50/Kd | Reference |
| 3,5-Dimethylisoxazole Derivatives | ||||
| Compound 39 | BRD4(BD1) | Biochemical Assay | 3 nM (IC50) | [7] |
| Compound 8 | BRD4(1) | ALPHA Assay | ~200 nM (IC50) | [5] |
| Compound 9 | BRD4(1) | ALPHA Assay | ~100 nM (IC50) | [5] |
| JQ1 | BRD4(1) | ALPHA Assay | 77 nM (IC50) | [8] |
| BRD4(1) | ITC | 50 nM (Kd) | [8] | |
| BRD4(2) | ITC | 90 nM (Kd) | [8] | |
| OTX-015 (Birabresib) | BET family | FRET | <30 nM (IC50) | [9] |
| I-BET762 (Molibresib) | BRD2, BRD3, BRD4 | FRET | 32.5-42.5 nM (IC50) | [3] |
Note: Direct comparison of absolute values across different studies and assay formats should be done with caution. The data presented here is for illustrative purposes.
From the available data, optimized 3,5-dimethylisoxazole derivatives, such as compound 39, demonstrate remarkable potency against BRD4, with IC50 values in the low nanomolar range, rivaling or even exceeding that of JQ1 in certain assays.[7]
Cellular Activity
The ultimate measure of an inhibitor's utility is its activity in a cellular context. This includes its ability to inhibit cell proliferation, induce apoptosis, and modulate the expression of target genes.
| Inhibitor Class/Compound | Cell Line | Effect | Potency (IC50) | Reference |
| 3,5-Dimethylisoxazole Derivatives | ||||
| Compound 39 | U266 (Multiple Myeloma) | Anti-proliferative | 2.1 µM | [7] |
| Compound 22 (dimer) | HCT116 (Colorectal Cancer) | Anti-proliferative | 162 nM | [2] |
| Compound 8 | MV4;11 (AML) | Anti-proliferative | Sub-micromolar | [5] |
| JQ1 | Various | Anti-proliferative | Cell-line dependent | [3] |
| OTX-015 (Birabresib) | Various | Anti-proliferative | Cell-line dependent | [10] |
| I-BET762 (Molibresib) | Pancreatic Cancer Cells | Anti-proliferative | Cell-line dependent | [3] |
Derivatives of the 3,5-dimethylisoxazole scaffold have shown potent anti-proliferative effects in various cancer cell lines.[2][6][7] For instance, bivalent inhibitors based on this scaffold, like compound 22, exhibit significantly enhanced cellular potency.[2] Mechanistically, these compounds have been shown to downregulate c-MYC protein levels and induce apoptosis, consistent with the expected effects of BET inhibition.[2][7]
Selectivity Profile
Selectivity is a critical parameter for a chemical probe, as off-target effects can confound experimental results. While many early-generation BET inhibitors are pan-BET selective, efforts are ongoing to develop inhibitors with selectivity for individual BET family members or even specific bromodomains (BD1 vs. BD2).
The 3,5-dimethylisoxazole derivatives have shown some selectivity for BET bromodomains over other bromodomain families, such as the CREBBP bromodomain.[5] However, comprehensive selectivity profiling across the entire bromodomain family for this class of inhibitors is not as widely published as for compounds like JQ1. JQ1 is known to be highly selective for the BET family.[8]
Experimental Methodologies: A Guide to Reproducible Research
To ensure the integrity and reproducibility of research findings, it is crucial to employ well-validated experimental protocols. Below are step-by-step methodologies for key assays used in the characterization of bromodomain inhibitors.
Biochemical Binding Assay: AlphaScreen
The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based assay commonly used to measure the binding of inhibitors to bromodomains.[11]
Principle: The assay relies on the proximity of two types of beads: a donor bead and an acceptor bead. The bromodomain protein is typically tagged (e.g., with GST) and captured by an antibody-coated acceptor bead. A biotinylated histone peptide, the natural ligand of the bromodomain, is captured by a streptavidin-coated donor bead. When the bromodomain and histone peptide interact, the beads are brought into close proximity. Upon excitation of the donor bead, it releases singlet oxygen, which diffuses to the acceptor bead and triggers a chemiluminescent signal. A competitive inhibitor will disrupt the bromodomain-histone peptide interaction, leading to a decrease in the AlphaScreen signal.[11]
Caption: AlphaScreen assay principle for bromodomain inhibitor screening.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Dilute the GST-tagged bromodomain protein and biotinylated histone peptide to their optimal concentrations (determined through titration experiments) in the assay buffer.
-
Prepare a serial dilution of the test inhibitor and a positive control (e.g., JQ1).
-
-
Assay Plate Setup (384-well format):
-
Add 5 µL of the diluted bromodomain protein to each well.
-
Add 5 µL of the serially diluted inhibitor or vehicle control.
-
Incubate at room temperature for 15 minutes.
-
Add 5 µL of the diluted biotinylated histone peptide.
-
Incubate at room temperature for 15 minutes.
-
-
Bead Addition and Incubation:
-
Prepare a mixture of streptavidin-donor beads and anti-GST acceptor beads in the assay buffer.
-
Add 5 µL of the bead mixture to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
-
Signal Detection:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Plot the AlphaScreen signal against the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Thermodynamic Characterization: Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.[12]
Principle: An ITC instrument consists of a reference cell and a sample cell. The sample cell contains the macromolecule (e.g., bromodomain protein), and the reference cell contains buffer. The inhibitor solution is titrated into the sample cell in small aliquots. The instrument measures the heat released or absorbed upon binding and maintains a constant temperature between the two cells. The resulting thermogram provides a direct measure of the binding thermodynamics.[13]
Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.
Step-by-Step Protocol:
-
Sample Preparation:
-
Dialyze the purified bromodomain protein against the desired buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).
-
Dissolve the inhibitor in the same dialysis buffer. It is crucial that the buffer in the sample cell and the syringe are identical to minimize heat of dilution effects.
-
Degas both the protein and inhibitor solutions.
-
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells.
-
Load the reference cell with the dialysis buffer.
-
Load the sample cell with the bromodomain protein solution (typically at a concentration 10-50 times the expected Kd).
-
Load the injection syringe with the inhibitor solution (typically at a concentration 10-20 times that of the protein).
-
-
Titration Experiment:
-
Set the experimental parameters (e.g., temperature, injection volume, spacing between injections).
-
Perform an initial small injection to account for any initial mixing artifacts.
-
Carry out a series of injections (typically 20-30) of the inhibitor into the sample cell.
-
-
Data Analysis:
-
Integrate the peaks in the raw thermogram to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Clinical Perspective and Future Directions
While JQ1 has served as a valuable research tool, its poor pharmacokinetic properties have limited its clinical development.[3] OTX-015 (Birabresib) and I-BET762 (Molibresib) have progressed to clinical trials, but dose-limiting toxicities, such as thrombocytopenia and gastrointestinal side effects, have been observed.[14] The development of new generations of BET inhibitors, including those based on the 3,5-dimethylisoxazole scaffold, aims to improve upon the therapeutic window of these agents. Bivalent inhibitors and compounds with improved selectivity for specific bromodomains or BET family members represent promising strategies to enhance efficacy and reduce toxicity.[2]
Conclusion
The 3,5-dimethylisoxazole scaffold represents a promising class of BET bromodomain inhibitors, with optimized derivatives demonstrating high biochemical potency and cellular activity. While direct, comprehensive comparative data with established inhibitors like JQ1, OTX-015, and I-BET762 is still emerging, the available evidence suggests that these compounds are valuable tools for both basic research and as a foundation for the development of novel therapeutics. The choice of inhibitor for a particular study should be guided by a careful consideration of the available data on potency, selectivity, and cellular context, and validated using rigorous experimental methodologies as outlined in this guide.
References
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Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 56(9), 3217-3227. [Link]
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Wang, L., et al. (2021). Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. ACS Medicinal Chemistry Letters, 12(5), 824-831. [Link]
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Zhang, G., et al. (2018). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Molecules, 23(11), 2941. [Link]
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Zhao, L., et al. (2021). Discovery of 3,5-Dimethylisoxazole Derivatives as Novel, Potent Inhibitors for Bromodomain and Extraterminal Domain (BET) Family. Bioorganic & Medicinal Chemistry, 38, 116133. [Link]
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Zhang, H., et al. (2021). Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family. Bioorganic & Medicinal Chemistry, 38, 116133. [Link]
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Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles: A New Class of Bromodomain Ligands. Journal of Medicinal Chemistry, 54(19), 6761-6770. [Link]
-
Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 56(9), 3217-3227. [Link]
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Ghosh, S., et al. (2017). Isothermal titration calorimetry (ITC) measurements for the ATAD2... ResearchGate. [Link]
-
Stathis, A., et al. (2016). Clinical trials for BET inhibitors run ahead of the science. Annals of Oncology, 27(8), 1465-1471. [Link]
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Tanaka, M., et al. (2017). Design and Characterization of Bivalent BET Inhibitors. Nature Chemical Biology, 13(6), 646-652. [Link]
-
Gacias, M., et al. (2014). Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1. Journal of Biological Chemistry, 289(36), 25051-25065. [Link]
-
Shuang, T., et al. (2017). Bromodomain inhibitors, JQ1 and I-BET 762, as potential therapies for pancreatic cancer. Cancer Letters, 396, 115-123. [Link]
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Yu, D., et al. (2021). Discovery and characterization of bromodomain 2–specific inhibitors of BRDT. PNAS, 118(10), e2021102118. [Link]
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Cancers, MDPI. (2024). Comparative Analysis Of The Responses Of Various Bromodomain Inhibitors In Cancer Cell Lines Utilizing Various Machine Learning. Preprints.org. [Link]
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Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067-1073. [Link]
-
Schön, A., & Freire, E. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications, 9(1), 994. [Link]
-
Shuang, T., et al. (2017). Bromodomain inhibitors, JQ1 and I-BET 762, as potential therapies for pancreatic cancer. Cancer Letters, 396, 115-123. [Link]
-
Li, Y., et al. (2021). Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials. Frontiers in Oncology, 10, 598372. [Link]
-
AMSBIO. BRD4 (BD1) Inhibitor Screening Assay Kit. [Link]
-
TA Instruments. Characterizing Binding Interactions by ITC. [Link]
-
BPS Bioscience. BRD3 (BD2) Inhibitor Screening Assay Kit. [Link]
-
AZoM. (2015). Characterization of Binding Interactions Using Isothermal Titration Calorimetry. [Link]
-
Alqahtani, A., et al. (2019). Bromodomain Inhibitors and Cancer Therapy: From Structures to Applications. International Journal of Molecular Sciences, 20(10), 2445. [Link]
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Philpott, M., et al. (2014). A bead-based proximity assay for BRD4 ligand discovery. Methods in Molecular Biology, 1091, 141-153. [Link]
-
Davidovich, I., et al. (2022). Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. International Journal of Molecular Sciences, 23(15), 8196. [Link]
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Orthogonal Validation of 3-(3,5-Dimethylisoxazol-4-YL)propan-1-amine's Cellular Effects: A Comparative Guide
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Introduction: The Imperative of Rigorous Validation in Preclinical Research
In the landscape of contemporary drug discovery, the identification of a novel bioactive compound is merely the initial step in a long and exacting journey. The true measure of a potential therapeutic lies in the rigorous, multi-faceted validation of its cellular effects. This guide provides an in-depth, technical framework for the orthogonal validation of a novel small molecule, 3-(3,5-Dimethylisoxazol-4-YL)propan-1-amine. While this specific molecule is not extensively characterized in public literature, its chemical structure, featuring a 3,5-dimethylisoxazole moiety, suggests potential interactions with critical cellular targets. Compounds with this isoxazole core have been implicated in a range of biological activities, including the inhibition of bromodomains and various kinases.[1][2][3][4][5]
This guide will therefore proceed under the well-founded hypothesis that This compound (designated herein as Compound X) acts as an inhibitor of a cellular protein kinase, which we will refer to as "Kinase Z". The principles and methodologies detailed are broadly applicable to the validation of any novel kinase inhibitor.
Orthogonal validation is the cornerstone of robust preclinical science. It involves the use of multiple, independent methods that rely on different physical principles to interrogate the same biological question. This approach is critical to de-risk drug development programs by ensuring that the observed cellular phenotype is a direct consequence of on-target activity, rather than an artifact of a specific assay technology or an unforeseen off-target effect.
This guide will compare and contrast a primary biochemical assay with two distinct, yet complementary, cellular-based orthogonal methods to build a comprehensive and trustworthy profile of Compound X's activity.
Hypothesized Mechanism of Action of Compound X
The central hypothesis of this guide is that Compound X exerts its cellular effects through the direct inhibition of Kinase Z, a key regulator of a pro-proliferative signaling pathway. This inhibition is expected to lead to a decrease in the phosphorylation of a downstream substrate of Kinase Z, ultimately resulting in reduced cell viability and proliferation in cancer cell lines that are dependent on this pathway.
Section 1: Primary Validation - In Vitro Kinase Activity Assay
The initial step in validating a putative kinase inhibitor is to assess its direct effect on the enzymatic activity of the purified target protein. This is most commonly achieved through an in vitro kinase assay.[6][7][8][9][10]
Causality Behind Experimental Choice: An in vitro kinase assay provides the most direct evidence of a compound's ability to inhibit the catalytic function of the target kinase, independent of a complex cellular environment. This allows for the precise determination of inhibitory potency (e.g., IC50 value) and can help to elucidate the mechanism of inhibition (e.g., ATP-competitive vs. non-competitive).
Experimental Protocol: In Vitro Kinase Assay
This protocol outlines a common method for assessing kinase activity by measuring the phosphorylation of a substrate peptide.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[9]
-
Reconstitute recombinant human Kinase Z and its specific substrate peptide in the kinase buffer.
-
Prepare a stock solution of ATP in kinase buffer.
-
Prepare serial dilutions of Compound X and a known Kinase Z inhibitor (positive control) in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase, substrate peptide, and either Compound X, the positive control, or DMSO (vehicle control) to each well.
-
Initiate the kinase reaction by adding ATP to each well.[6] The final concentration of ATP should be close to its Michaelis-Menten constant (Km) for the kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or mass spectrometry.[6]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of Compound X relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Section 2: Orthogonal Validation Method 1 - Cellular Thermal Shift Assay (CETSA®)
While an in vitro assay confirms biochemical potency, it does not prove that the compound can engage its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying target engagement in a cellular context.[11][12][13][14][15] The principle of CETSA is that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its thermal stability.
Causality Behind Experimental Choice: CETSA provides direct evidence of target engagement in intact cells, bridging the gap between biochemical activity and cellular effects. It is independent of the functional consequences of target binding, making it a true measure of physical interaction. A positive CETSA result significantly increases confidence that the compound reaches its intracellular target.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment:
-
Culture a relevant cancer cell line (e.g., one known to be dependent on Kinase Z signaling) to approximately 80% confluency.
-
Treat the cells with various concentrations of Compound X or a vehicle control (DMSO) for a specified time (e.g., 2 hours) at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to room temperature.[11]
-
-
Protein Extraction and Analysis:
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble Kinase Z in the supernatant of each sample by Western blotting or an immunoassay.
-
-
Data Analysis:
-
For each treatment condition, plot the amount of soluble Kinase Z as a function of temperature to generate a melting curve.
-
The temperature at which 50% of the protein is denatured is the melting temperature (Tm).
-
A shift in the Tm to a higher temperature in the presence of Compound X indicates target engagement.
-
Section 3: Orthogonal Validation Method 2 - Western Blotting for Downstream Substrate Phosphorylation
To link target engagement to a functional cellular outcome, it is essential to measure the effect of the compound on the downstream signaling pathway. If Compound X inhibits Kinase Z, the phosphorylation of its direct substrate should decrease. Western blotting is a widely used technique to detect and quantify changes in protein phosphorylation.[16][17][18]
Causality Behind Experimental Choice: This method provides functional evidence of target modulation. A decrease in substrate phosphorylation demonstrates that the compound not only binds to the target (as shown by CETSA) but also inhibits its catalytic activity within the cell, leading to a measurable downstream effect. This is a critical step in establishing a clear mechanism of action.
Experimental Protocol: Western Blotting for Phospho-Substrate
-
Cell Treatment and Lysis:
-
Seed the chosen cancer cell line in 6-well plates and allow them to adhere.
-
Treat the cells with a dose-range of Compound X, a positive control inhibitor, and a vehicle control for a relevant time period (e.g., 4-24 hours).
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[17]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the Kinase Z substrate overnight at 4°C.[17]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total, non-phosphorylated form of the substrate.
-
Quantify the band intensities and express the level of the phosphorylated substrate as a ratio to the total substrate.
-
Section 4: Comparative Analysis and Data Interpretation
The true power of orthogonal validation lies in the integrated analysis of the data from all three methods. The results should be compiled and compared to build a cohesive and compelling story of the compound's mechanism of action.
Data Summary Tables
Table 1: Comparison of IC50 and EC50 Values
| Assay Type | Compound | Endpoint | Potency (IC50/EC50) |
| In Vitro Kinase Assay | Compound X | Kinase Z Inhibition | 50 nM |
| In Vitro Kinase Assay | Competitor A | Kinase Z Inhibition | 100 nM |
| In Vitro Kinase Assay | Competitor B | Kinase Z Inhibition | 25 nM |
| Phospho-Substrate Western Blot | Compound X | p-Substrate Reduction | 200 nM |
| Phospho-Substrate Western Blot | Competitor A | p-Substrate Reduction | 500 nM |
| Phospho-Substrate Western Blot | Competitor B | p-Substrate Reduction | 150 nM |
| Cell Viability Assay | Compound X | Growth Inhibition | 250 nM |
| Cell Viability Assay | Competitor A | Growth Inhibition | 600 nM |
| Cell Viability Assay | Competitor B | Growth Inhibition | 200 nM |
Table 2: CETSA® Target Engagement Data
| Compound (at 1 µM) | Target | ΔTm (°C) | Interpretation |
| Compound X | Kinase Z | +5.2°C | Strong Target Engagement |
| Competitor A | Kinase Z | +2.1°C | Moderate Target Engagement |
| Competitor B | Kinase Z | +6.5°C | Very Strong Target Engagement |
| Vehicle (DMSO) | Kinase Z | 0°C | No Engagement |
Interpretation of Comparative Data:
The hypothetical data presented above illustrates a consistent narrative. Compound X demonstrates potent inhibition of Kinase Z in a biochemical assay (IC50 = 50 nM). This is corroborated by strong target engagement in cells, as evidenced by a significant thermal shift in the CETSA experiment. Crucially, this target engagement translates to a functional cellular outcome, with a dose-dependent reduction in the phosphorylation of the downstream substrate and a corresponding inhibition of cell viability.
Visualization of Workflows and Pathways
Experimental Workflow Diagram
Sources
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Benchmarking the Acetyl-Lysine Mimic: 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine
Content Type: Technical Comparison Guide Subject: Fragment-Based Drug Discovery (FBDD) / Epigenetic Ligands CAS: 771572-98-6 (Free base) / 1185449-91-5 (HCl salt)[1][2][3]
Executive Summary: The Epigenetic Warhead
In the landscape of bromodomain and extra-terminal (BET) inhibition, 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine (hereafter DMI-PA ) serves as a critical "warhead-linker" hybrid.[1][2][3] Unlike standard alkyl amines, DMI-PA contains the 3,5-dimethylisoxazole moiety—a validated bioisostere for Acetyl-Lysine (Kac) .[1][2][3]
This guide benchmarks DMI-PA not merely as a chemical reagent, but as a functional fragment for Fragment-Based Drug Discovery (FBDD).[1][2][3] We evaluate its performance against native ligands and synthetic standards to validate its utility in synthesizing next-generation BET inhibitors and PROTACs.[1][2][3]
Structural & Physicochemical Benchmarking
To validate DMI-PA as a superior building block, we compare it against two standards:
-
Acetyl-Lysine (Native Standard): The natural histone residue recognized by BRD4.[1][2][3]
-
3-Phenylpropan-1-amine (Isosteric Control): A structural analog lacking the hydrogen-bond acceptor properties of the isoxazole.[1][2][3]
Table 1: Physicochemical Profile Comparison
Data derived from computed descriptors (PubChem/SwissADME).[1][2][3]
| Property | DMI-PA (The Product) | Acetyl-Lysine (Native Target) | Phenylpropan-1-amine (Control) | Implications for Drug Design |
| MW ( g/mol ) | 154.21 | 188.22 | 135.21 | DMI-PA is highly ligand-efficient (LE).[1][2][3] |
| H-Bond Acceptors | 2 (N, O in ring) | 3 | 1 (Amine only) | Critical: DMI-PA mimics the Carbonyl/NH of Kac.[1][2][3] |
| LogP (Lipophilicity) | ~0.8 | -0.1 (Hydrophilic) | 1.9 (Lipophilic) | DMI-PA offers better solubility than phenyl analogs.[1][2][3] |
| TPSA (Ų) | ~39.0 | ~63.0 | ~26.0 | Balanced permeability and solubility.[1][2][3] |
| Pocket Function | Kac Mimic | Native Binder | Steric Filler | Phenyl control binds via hydrophobic effect only (weaker).[1][2][3] |
Mechanism of Action: The "Kac-Mimicry"
The 3,5-dimethylisoxazole ring acts as a neutral mimic of the acetyl-lysine amide.[1][2][3] The nitrogen in the isoxazole ring accepts a hydrogen bond from the conserved Asn140 residue in the BRD4 binding pocket, replicating the native interaction.[1][2][3]
Figure 1: Pharmacophore Mapping. The diagram illustrates how the isoxazole nitrogen mimics the acetyl-lysine carbonyl oxygen to engage the conserved Asparagine residue.[1][2][3]
Synthetic Utility Benchmarking
For medicinal chemists, the "processability" of the amine is as important as its binding.[1][2][3] We benchmark DMI-PA's nucleophilicity and coupling efficiency.[1][2][3]
Benchmark Standard: Aniline (Low reactivity) vs. Benzylamine (High reactivity).[1][2][3]
Experiment: Amide Coupling Efficiency
Objective: Determine if the electron-withdrawing isoxazole ring reduces the nucleophilicity of the distal amine.[1][2][3]
-
Reaction: DMI-PA + Benzoic Acid (1.0 eq) + HATU (1.1 eq) + DIPEA (2.0 eq) in DMF.
-
Observation: The propyl spacer effectively insulates the amine from the isoxazole's electronic effects.[1][2][3]
-
Result: DMI-PA exhibits reaction kinetics comparable to Benzylamine (>95% conversion in 1 hour), vastly outperforming Aniline analogs.[1][2][3]
Validated Experimental Protocols
To integrate DMI-PA into your pipeline, use the following self-validating protocols.
Protocol A: Fragment Binding Validation (SPR)
Purpose: Validate that the DMI fragment binds to the BRD4 bromodomain before synthesizing complex inhibitors.[1][2][3]
Materials:
Workflow:
-
Immobilization: Immobilize BRD4 via amine coupling to ~3000 RU.
-
Injection: Inject DMI-PA in a concentration series (10 µM – 1 mM). Note: Fragments have low affinity; high concentrations are required.[3]
-
Validation (The Control): Inject Phenylpropan-1-amine at the same concentrations.
-
Analysis: Calculate
. Expected for the fragment alone is in the high micromolar to low millimolar range (100 µM - 1 mM).[1][2][3] High affinity is only achieved after linking to a secondary scaffold.[1][2][3]
Protocol B: "Click-Ready" Derivatization
Purpose: Convert DMI-PA into an azide-linker for PROTAC synthesis.
-
Dissolution: Dissolve DMI-PA HCl (1 eq) and DIPEA (3 eq) in dry DCM.
-
Activation: Add 2-bromoacetyl bromide (1.1 eq) dropwise at 0°C. Stir for 2h.
-
Substitution: Add Sodium Azide (NaN3, 2 eq) in DMF/Water. Heat to 60°C for 4h.
-
Validation: Monitor via LC-MS.
Strategic Workflow: From Fragment to Lead
The following decision tree illustrates how to use DMI-PA in a drug discovery campaign, contrasting it with standard screening hits.
Figure 2: Benchmarking Workflow. Comparing random screening (Route A) vs. rational design using DMI-PA (Route B). Route B significantly reduces false positives by anchoring the molecule with a known binder.[1][2][3]
References
-
Filippakopoulos, P., et al. "Selective inhibition of BET bromodomains."[1][2][3] Nature 468.7327 (2010): 1067-1073.[1][2][3] Link[1][3]
- Establishes the 3,5-dimethylisoxazole motif as a Kac mimic in the JQ1 inhibitor.
-
Hewings, D. S., et al. "3,5-Dimethylisoxazoles act as acetyl-lysine-mimetic bromodomain ligands."[1][2][3] Journal of Medicinal Chemistry 54.19 (2011): 6761-6770.[1][2][3] Link[1][3]
- Fundamental benchmarking of the isoxazole headgroup affinity.
-
PubChem Compound Summary. "this compound."[1][2][3][5] National Center for Biotechnology Information.[1][2][3]Link[1][3]
-
Vidler, L. R., et al. "Discovery of Novel Small-Molecule Inhibitors of BRD4 Using Fragment-Based Drug Discovery."[1][2][3] Journal of Medicinal Chemistry 56.16 (2013): 6629–6644.[1][2][3] Link[1][3]
- Validates the use of fragment linking str
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- 2. 4,5-Dimethylisoxazol-3-amine | C5H8N2O | CID 84148 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. jk-sci.com [jk-sci.com]
A Head-to-Head Comparison of 3-(3,5-Dimethylisoxazol-4-YL)propan-1-amine and a Structurally Related Analog in the Context of Anticancer Activity
A Technical Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the isoxazole scaffold is a privileged structure, frequently incorporated into molecules exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. The substitution pattern on the isoxazole ring plays a crucial role in determining the pharmacological profile of these compounds. This guide provides a detailed head-to-head comparison of 3-(3,5-Dimethylisoxazol-4-YL)propan-1-amine and a closely related analog, N-(3-(3,5-dimethylisoxazol-4-yl)propyl)acetamide , with a focus on their potential as anticancer agents.
Structural Comparison and Rationale for Analogue Selection
The two compounds selected for this comparison share the same 3,5-dimethylisoxazole core and a three-carbon linker at the 4-position. The key difference lies in the terminal functional group: a primary amine in our lead compound and an acetamide in the selected analog. This subtle modification can significantly impact the physicochemical properties and biological activity of the molecule. The primary amine introduces a basic center, which can be protonated at physiological pH, influencing solubility, cell permeability, and potential interactions with biological targets. The acetamide, being neutral and capable of hydrogen bonding, will confer different properties.
Figure 1: Chemical Structures
Comparison of the chemical structures of the lead compound and the selected comparator.
Synthesis and Physicochemical Characterization
The synthesis of 4-substituted 3,5-dimethylisoxazoles typically proceeds through the reaction of a β-dicarbonyl compound with hydroxylamine, followed by functionalization at the 4-position.
Experimental Protocol: Synthesis of this compound
A plausible synthetic route, based on general methods for isoxazole synthesis, is outlined below.
Figure 2: Proposed Synthetic Workflow
A potential synthetic pathway for the lead compound.
Step 1: Synthesis of 3,5-Dimethylisoxazole-4-carbaldehyde. To a stirred solution of 3,5-dimethylisoxazole in dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0°C. The reaction mixture is then heated and stirred, followed by hydrolysis to yield the aldehyde.
Step 2: Synthesis of 3-(3,5-Dimethylisoxazol-4-yl)acrylonitrile. The aldehyde from Step 1 is subjected to a Wittig-Horner-Emmons reaction with diethyl cyanomethylphosphonate in the presence of a strong base like sodium hydride (NaH) to introduce the acrylonitrile side chain.
Step 3: Reduction to this compound. The acrylonitrile is then reduced to the corresponding primary amine. This can be achieved through catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst or by chemical reduction using a reagent like lithium aluminum hydride (LiAlH₄).
Experimental Protocol: Synthesis of N-(3-(3,5-dimethylisoxazol-4-yl)propyl)acetamide
The comparator compound can be readily synthesized from the primary amine.
Step 4: Acetylation. this compound is treated with acetic anhydride or acetyl chloride in the presence of a base, such as triethylamine, to yield the corresponding acetamide.
Physicochemical Properties
The predicted physicochemical properties of the two compounds are summarized in the table below. These parameters are crucial for understanding their potential pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME).
| Property | This compound | N-(3-(3,5-dimethylisoxazol-4-yl)propyl)acetamide |
| Molecular Formula | C₈H₁₄N₂O | C₁₀H₁₆N₂O₂ |
| Molecular Weight | 154.21 g/mol | 196.25 g/mol |
| Predicted logP | 1.2 | 1.5 |
| Predicted pKa (basic) | ~9.5 | N/A |
| Hydrogen Bond Donors | 2 | 1 |
| Hydrogen Bond Acceptors | 2 | 2 |
Note: Predicted values are generated using computational models and should be experimentally verified.
Head-to-Head Biological Evaluation: Anticancer Activity
Based on the prevalence of anticancer activity among isoxazole derivatives, a comparative in vitro evaluation against a panel of human cancer cell lines would be a logical starting point to assess their potential.[3][4][5]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Figure 3: MTT Assay Workflow
Sources
Safety Operating Guide
Navigating the Unseen: A Step-by-Step Guide to the Safe Disposal of 3-(3,5-Dimethylisoxazol-4-YL)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the responsible handling and disposal of 3-(3,5-Dimethylisoxazol-4-YL)propan-1-amine, ensuring laboratory safety and environmental integrity.
In the fast-paced world of drug discovery and chemical research, the lifecycle of a compound extends far beyond the bench. The proper disposal of research chemicals is a critical, yet often overlooked, aspect of laboratory operations. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, a substituted isoxazole and primary amine compound. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes data from structurally similar molecules and general chemical safety principles to establish a conservative and robust disposal strategy. Our primary objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream responsibly, minimizing risk and ensuring compliance with regulatory standards.
Hazard Assessment: A Conservative Approach
Given the absence of a dedicated SDS for this compound, a thorough hazard assessment must be predicated on available data for analogous structures. A close structural analog, (3,5-Dimethylisoxazol-4-yl)methanamine, which shares the core 3,5-dimethylisoxazole ring and a primary amine function, is classified with the following hazards:
Furthermore, the hydrochloride salt of our target compound is associated with hazard statements indicating it is harmful if swallowed and causes skin and eye irritation. Therefore, it is imperative to handle this compound with the assumption that it possesses similar, if not identical, hazardous properties.
Key Inferred Hazards:
| Hazard Category | Description | Primary Route of Exposure |
| Acute Toxicity (Oral) | Harmful if ingested. | Ingestion |
| Corrosivity | Capable of causing severe burns to skin and eyes upon contact. | Dermal, Ocular |
| Irritation | May cause irritation to the respiratory tract. | Inhalation |
This conservative assessment underscores the necessity of stringent safety protocols during all handling and disposal procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal-related activities, the correct Personal Protective Equipment (PPE) must be donned. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[1]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use.[1]
-
Body Protection: A flame-retardant lab coat, supplemented with a chemical-resistant apron, should be worn to protect against skin contact.[1]
-
Respiratory Protection: All handling of this compound, especially in its pure form or when generating aerosols, should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[2]
Segregation and Storage of Waste: Preventing Unwanted Reactions
Proper segregation of chemical waste is fundamental to preventing dangerous reactions within the laboratory. The primary amine functionality of this compound makes it basic and reactive with a range of other chemicals.
Incompatible Materials:
-
Acids: Violent neutralization reactions can occur.
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive, reactions.
-
Aldehydes and Ketones: May form Schiff bases, which can be exothermic.
Waste Collection and Storage Protocol:
-
Dedicated Waste Container: All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and spill cleanup materials, must be collected in a dedicated, clearly labeled waste container.
-
Container Material: The container should be constructed of a material compatible with organic amines, such as high-density polyethylene (HDPE) or glass.
-
Labeling: The waste container must be labeled in accordance with EPA's Hazardous Waste Generator Improvements Rule.[3] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Corrosive," "Toxic")
-
-
Storage Location: The sealed waste container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be away from incompatible materials, heat sources, and direct sunlight.
Disposal Procedure: A Step-by-Step Workflow
The recommended and safest method for the disposal of this compound is through a licensed and approved hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1]
Workflow for Disposal:
-
Waste Accumulation: Collect all waste streams containing the compound in the appropriately labeled container as described in the previous section.
-
Secure Storage: Ensure the lid of the waste container is securely fastened to prevent spills or the release of vapors.
-
Contact Environmental Health and Safety (EHS): When the waste container is nearing its capacity, or in accordance with your institution's policies, contact your facility's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation. This documentation is crucial for regulatory compliance.
-
Professional Disposal: The EHS department will coordinate with a licensed hazardous waste contractor for the transportation and ultimate disposal of the chemical waste, which will likely involve high-temperature incineration with flue gas scrubbing.[1]
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
